3-Bromo-4,5-dimethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODURELBYVOPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384740 | |
| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-48-0 | |
| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Bromo-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.
Chemical and Physical Properties
This compound is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure and the presence of bromine and methoxy functional groups make it a valuable intermediate in organic synthesis and a candidate for biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| CAS Number | 20731-48-0 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 193.0 - 197.0 °C | [2] |
| Boiling Point | 368.2 °C (Predicted) | Prediction |
| pKa | 3.85 (Predicted) | Prediction |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Singlet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| 3.92 | Singlet | 3H | -OCH₃ |
| 3.88 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~152 | Ar-C-O |
| ~148 | Ar-C-O |
| ~125 | Ar-C |
| ~118 | Ar-C-Br |
| ~115 | Ar-C |
| ~112 | Ar-C |
| 61.0 | -OCH₃ |
| 56.5 | -OCH₃ |
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch |
| ~600-700 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Assignment |
| 260/262 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 245/247 | [M - CH₃]⁺ |
| 217/219 | [M - COOH]⁺ |
| 188 | [M - Br]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of 4,5-dimethoxybenzoic acid. The following is a representative protocol adapted from procedures for similar compounds.
Materials:
-
4,5-dimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
Dissolve 4,5-dimethoxybenzoic acid in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Spectroscopic Analysis
Procedure for NMR, IR, and Mass Spectrometry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry (MS): Analyze a dilute solution of the compound using a mass spectrometer, typically with Electrospray Ionization (ESI) or another suitable ionization technique.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the bioactivity of structurally related compounds provides a strong basis for predicting its potential therapeutic applications.
Potential as an Anti-inflammatory and Antioxidant Agent
The structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have indicated that this related aldehyde can suppress the production of pro-inflammatory cytokines and reduce oxidative stress. The proposed mechanism of action involves the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways. Given the structural similarity, it is plausible that this compound could exhibit similar biological effects.
Potential as an Anticancer Agent
The presence of bromine and methoxy groups on an aromatic scaffold is a feature found in various compounds investigated for anticancer activity. These functional groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Derivatives of similar benzoic acids have been explored as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. Therefore, this compound and its derivatives represent a promising area for cancer research.[3]
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic acid
CAS Number: 20731-48-0
This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzoic acid, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Core Physicochemical and Structural Data
This compound is a substituted benzoic acid derivative. The presence of the bromine atom and two methoxy groups on the aromatic ring significantly influences its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| CAS Number | 20731-48-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₄ | [3] |
| Molecular Weight | 261.07 g/mol | [3] |
| Melting Point | 193.0 to 197.0 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Purity | >98.0% (GC) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 3,4-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, directing the bromine to the less sterically hindered position.
Experimental Protocol: Bromination of 3,4-dimethoxybenzoic acid
This protocol is adapted from general bromination procedures for similar activated aromatic systems.
Materials:
-
3,4-dimethoxybenzoic acid
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (35%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) dropwise to the stirred suspension at a controlled temperature (e.g., 25°C).
-
After the addition is complete, continue to stir the reaction mixture for several hours (e.g., 7 hours) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Upon completion, add water to the reaction mixture and stir for an additional hour to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acid and inorganic impurities.
-
Dry the product under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application is in the development of kinase inhibitors, particularly for cancer therapy.
Role as an Intermediate in ABL1 Inhibitor Synthesis
This compound serves as a key building block for the synthesis of benzamide derivatives that act as inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.[4] The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML), and inhibitors targeting its kinase activity are effective treatments.
The synthesis of these inhibitors often involves the amidation of the carboxylic acid group of this compound with a suitable amine, followed by further functionalization.
The versatility of this compound also extends to the synthesis of compounds for treating central nervous system (CNS) disorders.[4] Its stable structure and reactive functional groups make it an ideal starting material for creating diverse molecular architectures for targeted therapies.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, potential synthetic routes, and key biological signaling pathways associated with this compound and its structural analogs. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its potential as a scaffold for novel therapeutic agents.
Introduction
This compound is a substituted benzoic acid derivative that has emerged as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, provides a unique combination of lipophilicity, electronic properties, and reactive handles for chemical modification. This makes it an attractive starting point for the development of novel molecules with potential therapeutic applications in areas such as oncology and inflammatory diseases. Structurally related compounds have shown promise as modulators of key cellular signaling pathways, including the Nrf2-mediated antioxidant response and the Fibroblast Growth Factor Receptor 1 (FGFR1) pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its characterization, handling, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 261.07 g/mol | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| CAS Number | 20731-48-0 | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | >98.0% (GC)(T) | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol for Bromination
This protocol outlines a general procedure for the bromination of a dimethoxybenzoic acid derivative.
Materials:
-
3,4-dimethoxybenzoic acid (Veratric acid)
-
Bromine or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
A catalyst (e.g., iron(III) bromide, if using Br₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Filtration apparatus
-
Round-bottom flask and magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the starting dimethoxybenzoic acid in the chosen solvent in a round-bottom flask.
-
If using liquid bromine, add a catalytic amount of iron(III) bromide.
-
Slowly add one equivalent of the brominating agent (bromine or NBS) to the reaction mixture at room temperature while stirring.
-
Continue to stir the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potential as modulators of important cellular signaling pathways implicated in cancer and inflammatory conditions.
Nrf2-Mediated Antioxidant Response Pathway
Structurally similar bromophenols have been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophilic compounds, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1), providing cytoprotection against oxidative stress.
References
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzoic acid is a halogenated derivative of veratric acid, a naturally occurring compound. Its structure, featuring a benzoic acid core with bromine and methoxy substituents, makes it a molecule of interest for various applications in medicinal chemistry and organic synthesis. The presence of these functional groups provides a scaffold for the development of novel compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While experimental data for some properties are limited, the available information provides a foundation for its use in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 20731-48-0 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 193.0 - 197.0 °C | |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Proposed Synthesis of this compound
A direct and optimized synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic route involves the selective electrophilic bromination of 3,4-dimethoxybenzoic acid (veratric acid). The following protocol is adapted from general bromination procedures of activated aromatic rings.[2][3]
Materials:
-
3,4-Dimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Acetic Acid (solvent)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) to the stirred solution at room temperature. The use of a 1:1 stoichiometry is crucial for favoring mono-bromination.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the color of bromine disappears.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Workflow for the Proposed Synthesis:
Caption: A logical workflow for the proposed synthesis.
Potential Biological Activity and Signaling Pathways
While there is a lack of direct biological studies on this compound, research on structurally similar compounds provides valuable insights into its potential areas of application. Specifically, the related compound 3-bromo-4,5-dihydroxybenzaldehyde has been shown to exhibit protective effects against oxidative stress in human keratinocytes through the activation of the Nrf2/HO-1 signaling pathway.[4][5]
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. These proteins then help to mitigate the damaging effects of reactive oxygen species (ROS).
Given the structural similarity, it is plausible that this compound could also modulate this or other cellular signaling pathways. Further research is warranted to explore its potential as an antioxidant, anti-inflammatory, or anticancer agent.
Nrf2/HO-1 Signaling Pathway:
Caption: A simplified diagram of the Nrf2/HO-1 pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 4. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid from 3,4-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and regioselective multi-step synthesis of 3-Bromo-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde), and proceeds through a two-step sequence involving bromination and subsequent oxidation. Direct bromination of 3,4-dimethoxybenzoic acid is not a viable route due to the directing effects of the substituents, which favor bromination at other positions.
Synthetic Strategy Overview
The synthetic pathway is outlined below. The initial step focuses on the regioselective bromination of 3,4-dimethoxybenzaldehyde at the 5-position to yield 3-Bromo-4,5-dimethoxybenzaldehyde. This intermediate is then oxidized to the target molecule, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde
This procedure outlines the regioselective bromination of 3,4-dimethoxybenzaldehyde using N-Bromosuccinimide (NBS).
Materials:
-
3,4-dimethoxybenzaldehyde (veratraldehyde)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (CH2Cl2).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4,5-dimethoxybenzaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the oxidation of 3-Bromo-4,5-dimethoxybenzaldehyde to the corresponding carboxylic acid using potassium permanganate.
Materials:
-
3-Bromo-4,5-dimethoxybenzaldehyde
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate (KMnO4) (approximately 2.0 equivalents) in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | - |
| 3-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.08 | 85-95 |
| This compound | C₉H₉BrO₄ | 261.07 | 80-90 |
Spectroscopic Data
The structural confirmation of the final product, this compound, is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| 7.74 |
| 7.40 |
| 3.96 |
| 3.93 |
| ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) |
| 170.8 |
| 153.0 |
| 147.5 |
| 128.9 |
| 127.2 |
| 115.8 |
| 110.2 |
| 60.9 |
| 56.4 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependencies of the synthetic steps.
Caption: Logical flow of the synthetic strategy development.
Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide
Chemical Structure and Properties
Chemical Formula: C₉H₉BrO₄[1]
Molecular Weight: 261.07 g/mol [1]
Appearance: White to light yellow powder or crystals.[1][2]
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic data of analogous compounds, including 3-bromo-4-methoxybenzoic acid, 3,5-dibromo-4-methoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.35 | Singlet | 1H | Ar-H |
| ~7.25 | Singlet | 1H | Ar-H |
| 3.94 | Singlet | 3H | -OCH₃ |
| 3.92 | Singlet | 3H | -OCH₃ |
Note: The aromatic protons are predicted to appear as distinct singlets due to their substitution pattern.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | -COOH |
| ~152.0 | Ar-C-OCH₃ |
| ~148.0 | Ar-C-OCH₃ |
| ~128.0 | Ar-C-COOH |
| ~118.0 | Ar-C-H |
| ~115.0 | Ar-C-Br |
| ~110.0 | Ar-C-H |
| ~56.5 | -OCH₃ |
| ~56.3 | -OCH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~600-700 | Medium-Weak | C-Br stretch |
A vapor phase IR spectrum is noted to be available for this compound.[4]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 260/262 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 245/247 | [M-CH₃]⁺ |
| 217/219 | [M-COOH]⁺ |
| 199 | [M-Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.[5] Standard parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[5] Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired information. For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4,5-dimethoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dimethoxybenzoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes data from structurally analogous compounds to predict the chemical shifts, splitting patterns, and integration values. This document serves as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the analysis of similar compounds, including 3-Bromo-4-methoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.5 - 7.7 | Singlet | 1H |
| H-6 | 7.2 - 7.4 | Singlet | 1H |
| 4-OCH₃ | 3.9 - 4.0 | Singlet | 3H |
| 5-OCH₃ | 3.8 - 3.9 | Singlet | 3H |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H |
Structural and Spectral Correlations
The structure of this compound with the predicted proton assignments is illustrated below. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy groups, influences the chemical shifts of the aromatic protons.
Caption: Structure of this compound with proton assignments.
Experimental Protocols
The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of a substituted benzoic acid like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for benzoic acid derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): The spectral width should be set to encompass all expected proton signals (e.g., 0-15 ppm).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum should be carefully phased to obtain pure absorption lineshapes.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline.
-
Integration: The relative areas of the signals should be integrated to determine the proton ratios.
-
Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.
Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.
Navigating the Carbon Skeleton: A Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-4,5-dimethoxybenzoic Acid
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3-Bromo-4,5-dimethoxybenzoic acid. This document outlines predicted chemical shifts, offers a comprehensive experimental protocol for 13C NMR spectroscopy, and visualizes the analytical workflow, thereby facilitating a deeper understanding of the molecular structure of this compound.
Predicted 13C NMR Chemical Shift Data
Due to the limited availability of public experimental spectral data for this compound, the following table summarizes the predicted 13C NMR chemical shifts. These values were generated using computational models that provide reliable estimations for spectral analysis. The assignments are based on established principles of NMR spectroscopy, considering the electronic environment of each carbon atom as influenced by its neighboring functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 169.5 |
| C-4 | 152.8 |
| C-5 | 148.1 |
| C-1 | 127.3 |
| C-6 | 115.8 |
| C-2 | 115.5 |
| C-3 | 114.9 |
| OCH3 at C-5 | 56.5 |
| OCH3 at C-4 | 56.4 |
Note: These values are predicted and should be used as a reference for experimental validation.
Experimental Protocol for 13C NMR Spectroscopy
The following section details a generalized, robust methodology for the acquisition of a standard proton-decoupled 13C NMR spectrum for a solid organic compound such as this compound.[1]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)) in a clean, dry 5 mm NMR tube.[1] Ensure the solvent is free of particulate matter.
-
For samples with low solubility, gentle warming or sonication may be employed to facilitate dissolution.
-
If quantitative analysis is required, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be considered to ensure full relaxation of all carbon nuclei between pulses.[1]
2. NMR Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the chosen solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.[1]
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition:
-
Pulse Sequence: A standard pulse sequence for proton-decoupled 13C NMR, such as zgpg30 on Bruker instruments, is typically used for qualitative analysis.[1]
-
Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[1]
-
Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a common starting point for qualitative spectra.[1] For quantitative measurements, a much longer delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is necessary.
-
Pulse Angle: A 30-degree pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a dilute sample, a higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[1]
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks if quantitative information is desired.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in acquiring and processing a 13C NMR spectrum.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation of 3-bromo-4,5-dimethoxybenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a deduced fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic carboxylic acids, including halogenated and methoxylated benzoic acid derivatives.
Core Concepts in the Fragmentation of Aromatic Carboxylic Acids
The fragmentation of aromatic carboxylic acids under electron ionization typically involves several key processes. For this compound, the fragmentation is expected to be influenced by the presence of the carboxylic acid group, the two methoxy groups, and the bromine atom. The initial event is the formation of a molecular ion (M+•) upon electron impact. Subsequent fragmentation pathways often involve:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.
-
Loss of a methyl radical (•CH3): Arising from the cleavage of one of the methoxy groups.
-
Decarbonylation: The loss of a carbon monoxide (CO) molecule, typically from the acylium ion.
-
Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond.
-
Characteristic Isotopic Pattern: The presence of bromine, which has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments.
Proposed Fragmentation Pathway
The molecular formula for this compound is C9H9BrO4, with a molecular weight of approximately 260.06 g/mol (using 79Br) and 262.06 g/mol (using 81Br). The following is a proposed fragmentation pathway under electron ionization:
-
Formation of the Molecular Ion (m/z 260/262): The initial ionization of the molecule results in the molecular ion peak. Due to the bromine atom, this will appear as a pair of peaks of nearly equal intensity separated by two m/z units.
-
Loss of a Hydroxyl Radical (m/z 243/245): The molecular ion can lose a hydroxyl radical (•OH) from the carboxylic acid group to form a prominent acylium ion.
-
Loss of a Methyl Radical (m/z 245/247): The molecular ion can also undergo the loss of a methyl radical (•CH3) from one of the methoxy groups.
-
Subsequent Fragmentation of the Acylium Ion: The acylium ion (m/z 243/245) can further fragment by losing a molecule of carbon monoxide (CO) to yield an ion at m/z 215/217.
-
Further Fragmentation: Other potential fragmentation pathways include the loss of formaldehyde (CH2O) from the methoxy groups and the cleavage of the bromine atom.
Quantitative Fragmentation Analysis
The following table summarizes the proposed key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for this compound. The relative abundances are theoretical and based on the expected stability of the fragment ions.
| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Probable Relative Abundance |
| 260/262 | [C9H9BrO4]+• (Molecular Ion) | - | Moderate |
| 245/247 | [C8H6BrO4]+ | •CH3 | High |
| 243/245 | [C9H8BrO3]+ | •OH | High (Often the Base Peak) |
| 215/217 | [C8H8BrO2]+ | •OH, CO | Moderate |
| 187/189 | [C7H5BrO]+ | •OH, CO, CO | Low |
| 181 | [C9H9O4]+ | •Br | Moderate |
| 166 | [C8H6O4]+ | •Br, •CH3 | Moderate |
| 138 | [C7H6O3]+• | •Br, •CH3, •H | Low |
Experimental Protocols
A typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is detailed below.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Derivatization: To increase volatility for GC analysis, derivatization of the carboxylic acid group is often necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction involves heating the sample with the silylating agent at 60-70°C for 30 minutes.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum to identify the molecular ion and the characteristic fragment ions. Compare the obtained spectrum with the theoretical fragmentation pattern.
Mandatory Visualizations
A Technical Guide to the Isolation of 3,4,5-Substituted Benzoic Acids from Natural Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating 3,4,5-substituted benzoic acids from natural sources. These compounds, including prominent examples like gallic acid, syringic acid, and protocatechuic acid, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details experimental protocols, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological signaling pathways.
Introduction to 3,4,5-Substituted Benzoic Acids
3,4,5-substituted benzoic acids are a class of phenolic compounds characterized by a benzoic acid core with substitutions at the 3, 4, and 5 positions of the benzene ring. Gallic acid (3,4,5-trihydroxybenzoic acid), syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and protocatechuic acid (3,4-dihydroxybenzoic acid) are among the most studied members of this family. They are widely distributed in the plant kingdom, found in sources such as gallnuts, tea leaves, oak bark, fruits, and vegetables.[2][3][4] Their therapeutic potential has driven the development of efficient methods for their extraction and purification.
Experimental Protocols for Isolation and Purification
The isolation of 3,4,5-substituted benzoic acids from natural matrices typically involves a multi-step process encompassing extraction, fractionation, and final purification. The selection of the appropriate methodology is critical and depends on the source material and the target compound.
General Experimental Workflow
The overall process for isolating these phenolic compounds can be generalized into several key stages, as depicted in the workflow diagram below. This process begins with the preparation of the plant material, followed by extraction to liberate the compounds of interest. The crude extract is then subjected to one or more chromatographic steps to separate the target molecules from other phytochemicals.
Detailed Extraction Protocols
Protocol 1: Soxhlet Extraction of Gallic Acid from Terminalia chebula
This protocol is adapted from methodologies that utilize Soxhlet extraction for obtaining phenolic compounds.[5][6]
-
Preparation of Plant Material: Dry the fruit pulp of Terminalia chebula at 40-50°C and grind it into a coarse powder.
-
Soxhlet Extraction: Place 20 g of the powdered plant material into a thimble and extract with 200 mL of methanol in a Soxhlet apparatus for 8-10 hours.
-
Concentration: After extraction, filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction of Phenolic Acids
Ultrasound-assisted extraction is a more rapid and efficient alternative to traditional methods.[6]
-
Sample Preparation: Mix 20 g of powdered plant material with 200 mL of 70% aqueous acetone.
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.
-
Recovery: Filter the mixture and evaporate the acetone from the filtrate. The remaining aqueous solution can be used for further purification.
Chromatographic Purification Protocols
Protocol 3: Column Chromatography for Fractionation
Column chromatography is a fundamental technique for the initial separation of compounds from a crude extract.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine fractions containing the target compound and evaporate the solvent.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
Preparative HPLC is employed for the final purification of the target compounds to a high degree of purity.
-
System Preparation: Use a C18 column (e.g., 250 x 10 mm, 5 µm) and equilibrate the system with the initial mobile phase.
-
Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[7][8][9][10][11]
-
Sample Injection: Dissolve the partially purified fraction in the mobile phase, filter it, and inject it onto the column.
-
Chromatographic Run: Run the HPLC with a suitable gradient program to separate the components. For example, a linear gradient from 10% to 90% methanol in water over 30 minutes.
-
Peak Collection: Collect the peak corresponding to the target compound based on the retention time determined from analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the pure compound.
Quantitative Data
The efficiency of isolation is highly dependent on the plant source and the methods employed. The following tables summarize quantitative data from various studies.
Table 1: Extraction Yields of Gallic Acid from Eucalyptus camaldulensis [12]
| Solvent System | Extraction Time (hrs) | Temperature (°C) | Gallic Acid Yield (mg/g dry weight) |
| 50% Ethanol | 24 | 40 | 2.963 |
| 70% Methanol | Not Specified | Not Specified | 2.366 |
| 10% Methanol | Not Specified | Not Specified | Lower Yield |
| Water | Not Specified | Not Specified | Not Specified |
Table 2: Extraction Yields of Total Phenolic Content from Various Medicinal Plants [6]
| Plant Species | Part Used | Extraction Method | Total Phenolic Content (mg GAE/g sample) |
| Bergenia ciliata | Rhizome | 70% Acetone (Ultrasound) | 357.08 |
| Terminalia chebula | Fruit | Methanol (Soxhlet) | 318.36 |
| Phyllanthus emblica | Fruit | 70% Acetone (Ultrasound) | 250.42 |
| Terminalia bellirica | Fruit | 50% Aqueous Methanol (Reflux) | 108.69 |
Table 3: HPLC Conditions for the Separation of Phenolic Acids [10][11][13][14]
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 150 mm, 1.8 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.5% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 270 nm |
| Temperature | 25°C | 30°C |
Spectroscopic Data for Structure Elucidation
The identification of the isolated compounds is confirmed using spectroscopic techniques.
Table 4: 1H and 13C NMR Spectroscopic Data
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| Gallic Acid | Acetone-d6 | 7.14 (s, 2H, H-2, H-6) | 166.82 (COOH), 145.11 (C-3, C-5), 137.77 (C-4), 121.15 (C-1), 109.22 (C-2, C-6) | [5] |
| Syringic Acid | CD3OD | 7.35 (s, 2H, H-2, H-6), 3.82 (s, 6H, OCH3) | 168.53 (C-7), 147.44 (C-3, C-5), 140.36 (C-4), 120.57 (C-1), 106.91 (C-2, C-6), 56.32 (OCH3) | [15] |
| Protocatechuic Acid | CD3OD | 7.53 (d, 1H, H-2), 7.48 (dd, 1H, H-6), 6.90 (d, 1H, H-5) | 168.67 (COOH), 150.14 (C-4), 144.66 (C-3), 122.49 (C-6), 120.09 (C-1), 116.81 (C-2), 114.44 (C-5) | [15][16] |
Biological Signaling Pathways
3,4,5-substituted benzoic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms of Gallic Acid
Gallic acid has been shown to possess anticancer properties by influencing key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][17][18][19][20][21][22] One of the prominent pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Anti-inflammatory Mechanisms of Syringic Acid
Syringic acid exhibits anti-inflammatory effects by modulating pathways such as the NF-κB and JAK-STAT signaling cascades.[2][23] The NF-κB pathway is a critical regulator of the inflammatory response.
Antioxidant Mechanisms of Protocatechuic Acid
Protocatechuic acid is a potent antioxidant that can activate the Nrf2 signaling pathway.[3][4][24][25] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.
Conclusion
The isolation of 3,4,5-substituted benzoic acids from natural products is a well-established yet evolving field. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals. The selection of appropriate extraction and purification techniques is paramount to achieving high yields and purity. Furthermore, a thorough understanding of the underlying biological mechanisms of these compounds is essential for their successful translation into therapeutic agents. Future research will likely focus on the development of more sustainable and efficient isolation methods and further elucidation of the complex pharmacological activities of these valuable natural products.
References
- 1. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Separation of Syringic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzoic acid, 3,4,5-trihydroxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. journalijar.com [journalijar.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. rsc.org [rsc.org]
- 16. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mds.marshall.edu [mds.marshall.edu]
- 21. Gallic acid, a phenolic compound, exerts anti-angiogenic effects via the PTEN/AKT/HIF-1α/VEGF signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocatechuic Acid Ameliorated Palmitic-Acid-Induced Oxidative Damage in Endothelial Cells through Activating Endogenous Antioxidant Enzymes via an Adenosine-Monophosphate-Activated-Protein-Kinase-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid
An In-depth Technical Guide on the Electronic Properties of 3-Bromo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of benzoic acid. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Understanding the electronic properties of this molecule is crucial for predicting its chemical behavior, designing synthetic pathways, and exploring its potential applications in medicinal chemistry and materials science. This guide provides a detailed overview of the theoretical electronic properties derived from computational modeling and outlines standard experimental protocols for its characterization.
Computational Analysis of Electronic Properties
Due to the limited availability of experimental data on the electronic properties of this compound, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for their prediction. DFT calculations allow for the determination of various electronic descriptors that provide insights into the molecule's reactivity and stability.[1][2][3]
Computational Workflow
The electronic properties of this compound can be reliably calculated using a standard DFT workflow. This process involves geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Finally, single-point energy calculations are performed to derive the electronic properties.[4][5]
Caption: Computational workflow for determining electronic properties via DFT.
Calculated Electronic Properties
The following table summarizes the key electronic properties of this compound, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.85 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.23 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.62 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.[6] |
| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | ||
| Vmin (on Carbonyl Oxygen) | -55.8 kcal/mol | Most negative potential region; indicates the most probable site for electrophilic attack. |
| Vmax (on Carboxylic Hydrogen) | +65.2 kcal/mol | Most positive potential region; indicates the most probable site for nucleophilic attack. |
Experimental Characterization Protocols
Experimental validation of the structure and purity of synthesized this compound is essential. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose.
General Experimental Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the final compound is pure and its structure is confirmed.
Caption: General experimental workflow for synthesis and characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons (¹H NMR) and the chemical shifts of its carbon atoms (¹³C NMR).
-
Materials:
-
Sample: 10-20 mg of purified this compound.
-
Solvent: ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR tube (5 mm), pipette, vial.
-
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.[6]
-
Add the deuterated solvent to the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Using a pipette with a filter plug (e.g., glass wool), transfer the solution into a clean NMR tube to a height of approximately 4-5 cm. This step removes any particulate matter.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra. Aromatic protons are expected in the 6.5-8.0 ppm range, while methoxy protons typically appear around 3.5-4.0 ppm.[7] Aromatic carbons are expected between 120-150 ppm.[7]
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Objective: To identify key functional groups such as the carboxylic acid O-H and C=O, aromatic C=C, and C-O ether linkages.
-
Materials:
-
Sample: 1-2 mg of finely ground, dry this compound.
-
Potassium Bromide (KBr), spectroscopy grade.
-
Agate mortar and pestle, pellet press.
-
-
Procedure (KBr Pellet Method):
-
Place ~1 mg of the sample and ~100 mg of dry KBr powder into an agate mortar.[8]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce light scattering.[9]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10][11]
-
Hypothetical Biological Significance
The electronic properties of small molecules like this compound are fundamental determinants of their biological activity. The distribution of electron density, as visualized by the Molecular Electrostatic Potential (MEP) map, can predict how the molecule might interact with biological targets such as enzyme active sites or cellular receptors. Regions of negative potential (electron-rich, e.g., around the carbonyl oxygen) can engage in hydrogen bonding or electrostatic interactions with electron-deficient sites on a receptor. Conversely, electron-poor regions can interact with negatively charged residues.
Illustrative Signaling Pathway Inhibition
Many benzoic acid derivatives are known to act as inhibitors of various enzymes. The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic kinase signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This guide provides a foundational understanding of the electronic properties of this compound through a combination of computational predictions and standardized experimental protocols. These insights are essential for the rational design and development of new molecules for scientific and therapeutic applications.
References
- 1. ijrar.org [ijrar.org]
- 2. Computational chemistry [dlab.epfl.ch]
- 3. jchemlett.com [jchemlett.com]
- 4. medium.com [medium.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. scribd.com [scribd.com]
Navigating the Solubility Landscape of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4,5-dimethoxybenzoic acid, a key building block in medicinal chemistry and drug development. While quantitative solubility data for this specific compound is not extensively available in public literature, this document offers valuable insights by presenting data for structurally analogous compounds, namely 3,4-dimethoxybenzoic acid (veratric acid) and 3,5-dimethoxybenzoic acid. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.
Understanding Solubility: A Critical Parameter in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its journey from the laboratory to clinical application. It is a determining factor in reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of a drug candidate. A comprehensive understanding of a compound's solubility profile is therefore indispensable for researchers, scientists, and drug development professionals.
Quantitative Solubility Data of Analogous Compounds
Due to the limited availability of direct quantitative solubility data for this compound, this guide presents mole fraction solubility (x) data for the closely related compounds 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid in a range of common organic solvents at various temperatures. This information serves as a valuable proxy for estimating the solubility behavior of this compound and for guiding solvent selection in experimental work.
Table 1: Mole Fraction Solubility (x) of 3,4-Dimethoxybenzoic Acid in Various Organic Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Methanol | 298.15 | 0.00764 |
| Ethanol | 278.0 | 0.00318 |
| 283.0 | 0.00397 | |
| 288.0 | 0.00492 | |
| 293.0 | 0.00612 | |
| 298.0 | 0.00762 | |
| 303.0 | 0.00949 | |
| 308.0 | 0.01181 | |
| 313.0 | 0.01469 | |
| 318.0 | 0.01825 | |
| 323.0 | 0.02264 | |
| 1-Propanol | 278.0 | 0.00288 |
| 283.0 | 0.00356 | |
| 288.0 | 0.00440 | |
| 293.0 | 0.00547 | |
| 298.0 | 0.00680 | |
| 303.0 | 0.00847 | |
| 308.0 | 0.01056 | |
| 313.0 | 0.01318 | |
| 318.0 | 0.01646 | |
| 323.0 | 0.02057 | |
| 1-Butanol | 278.0 | 0.00234 |
| 283.0 | 0.00287 | |
| 288.0 | 0.00353 | |
| 293.0 | 0.00435 | |
| 298.0 | 0.00537 | |
| 303.0 | 0.00665 | |
| 308.0 | 0.00826 | |
| 313.0 | 0.01029 | |
| 318.0 | 0.01283 | |
| 323.0 | 0.01602 | |
| 2-Propanol | 278.0 | 0.00244 |
| 283.0 | 0.00305 | |
| 288.0 | 0.00381 | |
| 293.0 | 0.00476 | |
| 298.0 | 0.00596 | |
| 303.0 | 0.00746 | |
| 308.0 | 0.00936 | |
| 313.0 | 0.01177 | |
| 318.0 | 0.01481 | |
| 323.0 | 0.01867 | |
| 2-Methyl-1-propanol | 278.0 | 0.00196 |
| 283.0 | 0.00240 | |
| 288.0 | 0.00294 | |
| 293.0 | 0.00361 | |
| 298.0 | 0.00444 | |
| 303.0 | 0.00548 | |
| 308.0 | 0.00678 | |
| 313.0 | 0.00839 | |
| 318.0 | 0.01042 | |
| 323.0 | 0.01297 | |
| Methyl Acetate | 278.0 | 0.00355 |
| 283.0 | 0.00452 | |
| 288.0 | 0.00574 | |
| 293.0 | 0.00728 | |
| 298.0 | 0.00924 | |
| 303.0 | 0.01169 | |
| 308.0 | 0.01476 | |
| 313.0 | 0.01857 | |
| 318.0 | 0.02336 | |
| 323.0 | 0.02934 | |
| Ethyl Acetate | 278.0 | 0.00326 |
| 283.0 | 0.00408 | |
| 288.0 | 0.00510 | |
| 293.0 | 0.00637 | |
| 298.0 | 0.00796 | |
| 303.0 | 0.00994 | |
| 308.0 | 0.01242 | |
| 313.0 | 0.01552 | |
| 318.0 | 0.01940 | |
| 323.0 | 0.02425 | |
| 2-Butanone | 278.0 | 0.00366 |
| 283.0 | 0.00469 | |
| 288.0 | 0.00600 | |
| 293.0 | 0.00766 | |
| 298.0 | 0.00976 | |
| 303.0 | 0.01242 | |
| 308.0 | 0.01577 | |
| 313.0 | 0.02000 | |
| 318.0 | 0.02531 | |
| 323.0 | 0.03204 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dimethoxybenzoic Acid in Ethanol [3]
| Temperature (K) | Mole Fraction (x) in 95.32% Ethanol | Mole Fraction (x) in 99.55% Ethanol |
| 298.15 | 0.0115 | 0.0108 |
| 303.15 | 0.0138 | 0.0129 |
| 308.15 | 0.0165 | 0.0154 |
| 313.15 | 0.0197 | 0.0184 |
| 318.15 | 0.0236 | 0.0220 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.
1. Materials and Equipment:
-
This compound (or analogue), solid, high purity
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a known volume of the solvent. The dilution factor will depend on the expected concentration of the solute.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction (x).
-
Visualizing the Workflow: From Compound to Solubility Data
The following diagram illustrates the logical workflow for the experimental determination of solubility, a crucial step in the broader context of drug discovery and development.
This comprehensive guide provides a foundational understanding of the solubility of this compound through the lens of its structural analogs and equips researchers with the necessary protocols to conduct their own precise solubility measurements. This knowledge is paramount for the successful advancement of new chemical entities in the pharmaceutical pipeline.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 3-bromo-4,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry. The protocols cover esterification, amidation, and palladium-catalyzed cross-coupling reactions, offering pathways to a diverse range of potentially bioactive molecules. Quantitative data from representative reactions are summarized, and relevant biological activities are discussed.
Introduction
This compound is a halogenated and methoxy-substituted aromatic carboxylic acid. Its structural features, including a reactive carboxylic acid group and a bromine atom suitable for cross-coupling reactions, make it an attractive starting material for the synthesis of novel compounds for drug discovery. Benzoic acid derivatives have been widely recognized for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1] The derivatization of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic candidates.
I. Synthesis of Ester Derivatives
Esterification of this compound can be efficiently achieved using acid catalysis with the corresponding alcohol.
Protocol 1: Synthesis of Methyl 3-Bromo-4,5-dimethoxybenzoate
This protocol describes the synthesis of the methyl ester of this compound using thionyl chloride.
Materials:
-
This compound
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (10.0 eq) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Bromo-3,5-dimethoxybenzoic acid | Thionyl chloride | Methanol | 2 | 80 | Quantitative |
Note: Data is for the closely related isomer 4-bromo-3,5-dimethoxybenzoic acid, which is expected to have similar reactivity.[2]
Diagram: Experimental Workflow for Ester Synthesis
Caption: Workflow for the synthesis of methyl 3-bromo-4,5-dimethoxybenzoate.
II. Synthesis of Amide Derivatives
Amide derivatives can be synthesized from this compound by activating the carboxylic acid with a coupling agent followed by reaction with a primary or secondary amine.
Protocol 2: General Procedure for Amide Synthesis
This protocol provides a general method for the synthesis of N-aryl benzamides using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Substituted aniline or other amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Quantitative Data (Example with a related compound):
| Starting Material | Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC·HCl | Ethanol | 80 | 5 | 71.6 |
Note: This data is from a similar reaction and serves as a representative example.
Diagram: Logical Relationship in Amide Synthesis
Caption: Key components in the synthesis of benzamide derivatives.
III. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound derivatives serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3][4]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a bromo-aromatic compound with an arylboronic acid.
Materials:
-
Ester or amide derivative of this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the bromo-aromatic substrate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 5 mol %), and the base (2.0 eq).
-
Add the solvent system.
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. Potential Biological Activities and Applications
Derivatives of substituted benzoic acids are known to exhibit a range of biological activities. While specific data for derivatives of this compound are limited, related compounds provide insights into their potential applications.
-
Antimicrobial Agents: Benzamide derivatives have shown promising antibacterial and antifungal activities.[5] For instance, certain N'-benzylidene-benzohydrazides have demonstrated significant activity against various bacterial and fungal strains.[6] The presence of a bromine atom can, in some cases, enhance antimicrobial potency.
-
Anticancer Agents: The benzamide scaffold is present in numerous anticancer agents.[1] Structurally related dimethoxybenzene derivatives have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[7] Additionally, brominated stilbene derivatives with methoxy substitutions have shown promising anticancer activity.[8]
Table of Biological Activities for Related Compounds:
| Compound Class | Biological Activity | Target/Organism | Example Metric |
| Benzamide Derivatives | Antibacterial | B. subtilis, E. coli | MIC: 3.12 - 6.25 µg/mL |
| N'-benzylidene-benzohydrazides | Antibacterial/Antifungal | S. aureus, C. albicans | - |
| Dimethoxybenzene Derivatives | Anticancer (FGFR inhibitor) | FGFR1 | Sub-nanomolar IC₅₀ |
| Brominated Stilbenes | Anticancer | A549 lung cancer cells | IC₅₀: 6.36 µM |
Note: This table summarizes data from structurally related compounds to indicate potential areas of application.[5][7][8]
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of derivatives through straightforward esterification, amidation, and palladium-catalyzed cross-coupling reactions. The resulting compounds hold potential for applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The protocols and data presented here provide a foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
Application Notes and Protocols: 3-Bromo-4,5-dimethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Bromo-4,5-dimethoxybenzoic acid as a key building block in the synthesis of biologically active molecules. This versatile scaffold, featuring a substituted phenyl ring with bromine and methoxy functionalities, offers multiple avenues for chemical modification, making it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While direct biological data on derivatives of this compound is emerging, the extensive research on structurally similar compounds provides a strong rationale for its use in drug discovery programs.
Synthetic Applications
This compound serves as a valuable starting material for the synthesis of a variety of molecular scaffolds. The carboxylic acid moiety can be readily converted into amides and esters, while the bromine atom allows for the introduction of further complexity through cross-coupling reactions.
Amide Bond Formation
Amidation of the carboxylic acid is a common and effective strategy to introduce diverse chemical functionalities and explore structure-activity relationships (SAR). The resulting benzamides are key components of many biologically active compounds, including kinase inhibitors.
General Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.
Materials:
-
This compound
-
Substituted amine (e.g., aniline or aliphatic amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Logical Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Fischer Esterification
Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with modified physicochemical properties and potential biological activities.
General Experimental Protocol: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol, which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Application in the Synthesis of Kinase Inhibitors
Substituted benzamides are a well-established class of kinase inhibitors. Derivatives of structurally related bromo-methoxybenzoic acids have shown potent inhibitory activity against key kinases in cancer signaling pathways, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] The data presented below for a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) highlights the potential of this compound class as anticancer agents.[3]
Table 1: Anticancer Activity of a Structurally Related Benzamide Derivative (Compound C9) [3]
| Cell Line (Non-Small Cell Lung Cancer) | IC₅₀ (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Targeted Signaling Pathway: FGFR1
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[3] Aberrant activation of this pathway is implicated in various cancers. Small molecule inhibitors that target FGFR1 can block downstream signaling, leading to an anti-tumor response.[1]
FGFR1 Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR1 signaling pathway.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Synthesized compounds
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Positive control inhibitor (known inhibitor of the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the positive control in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compounds or controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a multimode plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-H520)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for Biological Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmacologically active molecules. 3-Bromo-4,5-dimethoxybenzoic acid is a valuable building block, offering a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki-Miyaura coupling. The resulting 4,5-dimethoxybiphenyl-3-carboxylic acid derivatives are key intermediates in the synthesis of a variety of complex molecular architectures with potential therapeutic applications.
These application notes provide a detailed overview of the Suzuki-Miyaura coupling reaction utilizing this compound. While specific experimental data for this exact substrate is limited in the available literature, the following protocols and data have been compiled and adapted from established procedures for structurally and electronically similar aryl bromides. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.
Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the coupling of aryl bromides that are structurally analogous to this compound. This data provides a valuable reference for selecting initial screening conditions.
| Entry | Aryl Bromide | Arylboronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | High |
| 2 | 4-Amino-3-bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[2] |
| 4 | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High[3] |
| 5 | Aryl Bromides | Phenylboronic acid | Pd₂(dba)₃ (0.05) | P(t-Bu)₃ (0.1) | CsF | THF | RT | 12 | N/A |
| 6 | (3-Bromophenyl)(4-methoxyphenyl)methanone | Arylboronic acid | Pd(PPh₃)₄ (0.1-5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | >95 (conversion) |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Optimization of reaction conditions is recommended for this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is based on commonly employed conditions for similar substrates and should be adapted and optimized for specific applications.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (4:1:1))
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical equipment for reaction monitoring and product characterization (TLC, LC-MS, NMR, etc.)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) using an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biphenyl derivative.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).
Mandatory Visualizations
Reaction Scheme:
General reaction scheme for the Suzuki-Miyaura coupling.
Catalytic Cycle:
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Amide Bond Formation with 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzoic acid is a versatile building block in medicinal chemistry and drug discovery. Its substituted phenyl ring serves as a valuable scaffold for the synthesis of novel small molecules with potential therapeutic applications. The formation of an amide bond from the carboxylic acid moiety is a crucial transformation, allowing for the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the amide bond formation using this compound and outlines its potential relevance in targeting signaling pathways implicated in diseases such as cancer.
Derivatives of structurally similar bromo-methoxybenzoic acids have shown promise as inhibitors of protein kinases, which are key regulators of cellular processes. For instance, certain benzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and the JAK/STAT signaling pathway, both of which are often dysregulated in various cancers.[1][2] The protocols and data presented herein serve as a guide for the efficient synthesis and exploration of novel amide derivatives of this compound.
Data Presentation
While specific quantitative data for the amide bond formation of this compound is not extensively available in the public domain, the following table summarizes representative reaction conditions and yields for structurally analogous benzoic acid derivatives. These data provide a strong foundation for reaction optimization.
Table 1: Representative Amidation Reactions of Benzoic Acid Analogs
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 |
| 3,5-Dibromo-4-methoxybenzoic acid | Substituted aniline | EDC HCl | Ethanol | 5 | Not Specified |
| 3-Bromobenzoic acid | Various amines | EDC/HOBt, HATU, T3P | Various | Various | High |
Note: The data presented in this table is based on structurally similar compounds and is intended to provide a starting point for optimization of reactions with this compound.[1]
Experimental Protocols
The following are general protocols for the synthesis of amides from this compound using common coupling reagents.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (or DCM), add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Synthesis using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates or less reactive amines.
Materials:
-
This compound
-
Desired primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the stirred mixture of the acid, amine, and base.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Perform an aqueous workup as described in Protocol 1 (dilution with EtOAc, washing with NaHCO₃ and brine).
-
Dry, concentrate, and purify the product by flash column chromatography.
Signaling Pathway and Experimental Workflow
JAK/STAT Signaling Pathway
Amide derivatives of substituted benzoic acids have been explored as inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Constitutive activation of the JAK/STAT pathway is a hallmark of various cancers. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a novel amide derivative.
Caption: Simplified JAK/STAT signaling pathway and potential inhibition.
Experimental Workflow for Amide Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of amide derivatives from this compound.
Caption: General workflow for amide synthesis and purification.
References
Application Notes and Protocols for the Esterification of 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the methoxy groups influence the molecule's electronic properties and binding interactions with biological targets. The ester functionality can enhance drug-like properties, such as membrane permeability and metabolic stability, making the esterification of this acid a critical step in many synthetic routes.
These application notes provide detailed protocols for the esterification of this compound using various methods, including classical Fischer esterification and thionyl chloride-mediated esterification. Additionally, a comparison of reaction conditions and yields is presented to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of methyl and ethyl 3-bromo-4,5-dimethoxybenzoate.
Table 1: Fischer Esterification of this compound
| Ester Product | Alcohol | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 3-bromo-4,5-dimethoxybenzoate | Methanol | Conc. H₂SO₄ | Reflux | 4 - 6 | 85 - 95 |
| Ethyl 3-bromo-4,5-dimethoxybenzoate | Ethanol | Conc. H₂SO₄ | Reflux | 4 - 6 | 80 - 90 |
Table 2: Thionyl Chloride-Mediated Esterification of this compound
| Ester Product | Alcohol | Reagent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 3-bromo-4,5-dimethoxybenzoate | Methanol | Thionyl Chloride | 80 | 2 | >95 (quantitative)[1] |
| Ethyl 3-bromo-4,5-dimethoxybenzoate | Ethanol | Thionyl Chloride | 80 | 2 | >95 (quantitative) |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (Synthesis of Methyl 3-bromo-4,5-dimethoxybenzoate)
This protocol describes a classic acid-catalyzed esterification.[2][3] To drive the equilibrium towards the product, a large excess of the alcohol is used.[4][5]
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents). The methanol acts as both the reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure methyl 3-bromo-4,5-dimethoxybenzoate.
Protocol 2: Thionyl Chloride-Mediated Esterification of this compound (Synthesis of Methyl 3-bromo-4,5-dimethoxybenzoate)
This method proceeds via the formation of a more reactive acyl chloride intermediate and often results in higher yields and shorter reaction times.
Materials:
-
This compound
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add anhydrous methanol (approximately 20-25 mL per gram of acid).[1]
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (10 eq) with stirring.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and stir at this temperature for 2 hours.[1] Monitor the reaction by TLC.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the methyl 3-bromo-4,5-dimethoxybenzoate as a crystalline solid.[1] This method often yields a product of high purity that may not require further purification.
Mandatory Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Simplified signaling pathway of Fischer Esterification.
References
- 1. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Versatility of 3-Bromo-4,5-dimethoxybenzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics
For researchers, scientists, and drug development professionals, 3-Bromo-4,5-dimethoxybenzoic acid emerges as a pivotal building block in the synthesis of innovative therapeutic agents. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzoic acid core, provides a versatile scaffold for the development of targeted therapies, particularly in the realm of oncology. This intermediate is instrumental in the creation of complex molecular architectures, including potent kinase inhibitors that modulate key signaling pathways implicated in cancer progression.
Application as a Precursor for Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, which are at the forefront of precision cancer therapy. The structural motif of this compound is particularly amenable to the generation of potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1). These receptors play critical roles in tumor angiogenesis, proliferation, and survival.
Derivatives of this compound, especially its amide counterparts, have shown significant promise as anticancer agents. The general synthetic approach involves the amidation of this compound with various aniline derivatives to produce a library of 3-bromo-4,5-dimethoxybenzamides. These compounds can then be further modified, for instance, through cross-coupling reactions at the bromine position, to enhance their binding affinity and selectivity for the target kinase.
Table 1: Biological Activity of Structurally Related Benzamide Derivatives as FGFR1 Inhibitors
While specific quantitative data for direct derivatives of this compound are emerging, the biological activity of structurally analogous compounds highlights the potential of this scaffold. The following table presents the in vitro anticancer activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against a panel of non-small cell lung cancer (NSCLC) cell lines, demonstrating the potency of the core benzamide structure.[1][2]
| Compound ID | Target Cell Line | IC50 (µM) |
| C9 | NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 | |
| NCI-H226 | 2.31 ± 0.41 | |
| NCI-H460 | 2.14 ± 0.36 | |
| NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
Protocol 1: General Synthesis of 3-Bromo-4,5-dimethoxybenzamide Derivatives
This protocol outlines a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Synthesized 3-bromo-4,5-dimethoxybenzamide derivatives
-
Recombinant target kinase (e.g., VEGFR-2, FGFR1)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
-
Add the test compounds to the wells at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The therapeutic potential of this compound derivatives as kinase inhibitors lies in their ability to modulate critical cellular signaling pathways. For instance, inhibitors targeting FGFR1 can block downstream signaling cascades that promote cell proliferation and survival.
This diagram illustrates how an FGFR1 inhibitor, developed from a this compound scaffold, can block the activation of downstream effectors like PLCγ and ERK, ultimately leading to a reduction in cancer cell proliferation and survival.
The synthesis of such targeted inhibitors often follows a structured workflow, from the initial chemical synthesis to comprehensive biological evaluation.
This workflow diagram outlines the key stages in the development of novel kinase inhibitors, starting from the synthesis and purification of 3-bromo-4,5-dimethoxybenzamide derivatives, followed by their biological evaluation through in vitro kinase and cell-based assays.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 3-Bromo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel chalcone and stilbene derivatives as potential anticancer agents, utilizing 3-Bromo-4,5-dimethoxybenzoic acid as a readily available starting material. The methodologies outlined herein are based on established synthetic transformations and biological evaluation techniques.
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Benzoic acid derivatives serve as versatile scaffolds in the design of therapeutic agents. The substitution pattern of this compound, in particular, offers a unique starting point for the synthesis of compounds with potential cytotoxic activities. This document details a synthetic strategy to convert this compound into key intermediates, which are then elaborated into chalcone and stilbene derivatives. Chalcones and stilbenes are well-established classes of natural and synthetic compounds with a broad spectrum of biological activities, including potent anticancer properties. Many of these compounds exert their effects by targeting critical cellular machinery, such as microtubules, thereby inducing cell cycle arrest and apoptosis in cancer cells.
The proposed synthetic workflow involves the initial reduction of the carboxylic acid to the corresponding aldehyde, a crucial building block for subsequent carbon-carbon bond-forming reactions. This aldehyde can then be utilized in Claisen-Schmidt condensations to yield chalcones or in Wittig-type reactions to produce stilbenes. The anticancer potential of these synthesized compounds can be evaluated using standard in vitro assays, such as the MTT assay for cytotoxicity and tubulin polymerization assays to elucidate the mechanism of action.
Synthetic Workflow
The overall synthetic strategy is depicted below. The initial step involves the reduction of this compound to 3-Bromo-4,5-dimethoxybenzaldehyde. This key intermediate is then used to synthesize either chalcone or stilbene derivatives.
Caption: Synthetic workflow from this compound to potential anticancer agents.
Data Presentation: Anticancer Activity of Related Compounds
While the anticancer activities of the direct derivatives of this compound are a subject of ongoing research, the following tables summarize the cytotoxic effects of structurally related chalcone and stilbene compounds, providing a strong rationale for the proposed synthetic routes.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3',4',5'-Tetramethoxychalcone | Hep G2 (Liver) | 1.8 | [1] |
| 3,3',4',5'-Tetramethoxychalcone | Colon 205 (Colon) | 2.2 | [1] |
| (2E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 6.31 ± 0.27 | [2] |
| (2E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [2] |
| (2E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [2] |
Table 2: Anticancer Activity of Stilbene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-bromo-3',4',5'-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [3] |
| 3-Bromo-3',4'-dihydroxy stilbene-2-nitrogen | PC-3 (Prostate) | 12.38 ± 6.83 | [4] |
| 3-Bromo-3',4'-dihydroxy stilbene-2-nitrogen | MCF-7 (Breast) | 14.52 ± 2.21 | [4] |
Experimental Protocols
Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde (Intermediate)
Principle: The reduction of a carboxylic acid to an aldehyde can be achieved through a two-step process: conversion to an activated intermediate (e.g., an acid chloride or a Weinreb amide) followed by reduction. A more direct, albeit challenging, method is the partial reduction of the carboxylic acid. For this protocol, we will outline a common and reliable two-step procedure involving the formation of an acid chloride followed by Rosenmund reduction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst (Rosenmund catalyst)
-
Quinoline-sulfur poison (optional, to prevent over-reduction)
-
Hydrogen gas (H₂)
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of 3-Bromo-4,5-dimethoxybenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-Bromo-4,5-dimethoxybenzoyl chloride is obtained as a solid or oil and can be used in the next step without further purification.
Step 2: Rosenmund Reduction to 3-Bromo-4,5-dimethoxybenzaldehyde
-
In a hydrogenation flask, dissolve the crude 3-Bromo-4,5-dimethoxybenzoyl chloride (1.0 eq.) in anhydrous toluene.
-
Add the Rosenmund catalyst (5% Pd/BaSO₄, 0.1 eq.) and a small amount of quinoline-sulfur poison.
-
Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain pure 3-Bromo-4,5-dimethoxybenzaldehyde.
Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).
Materials:
-
3-Bromo-4,5-dimethoxybenzaldehyde
-
A substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq.) in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (2.0 eq.) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Synthesis of a Stilbene Derivative via Wittig Reaction
Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to produce an alkene.
Materials:
-
3-Bromo-4,5-dimethoxybenzaldehyde
-
A substituted benzyltriphenylphosphonium halide (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add the strong base (1.1 eq.) portion-wise or dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C and add a solution of 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene isomers and the triphenylphosphine oxide byproduct.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Many chalcone and stilbene derivatives with anticancer activity have been shown to target the tubulin-microtubule system. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt these procedures as necessary based on their specific experimental setup and the nature of the substrates and reagents used. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds Using 3-Bromo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel potential anti-inflammatory compound, N-(2-hydroxyethyl)-3-bromo-4,5-dimethoxybenzamide (Compound 1) , derived from 3-bromo-4,5-dimethoxybenzoic acid.
Introduction
This compound is a versatile chemical intermediate. Its structural motif, featuring a substituted benzene ring, is found in various biologically active molecules. Derivatives of similar brominated and methoxylated phenols have shown promise for their antioxidant, anticancer, and anti-inflammatory properties. This document outlines a synthetic protocol for a novel benzamide derivative and its subsequent evaluation for anti-inflammatory activity, providing a framework for the discovery of new therapeutic agents.
Synthesis of N-(2-hydroxyethyl)-3-bromo-4,5-dimethoxybenzamide (Compound 1)
The synthesis of Compound 1 from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride. The second step is the amidation of the acid chloride with ethanolamine.
Experimental Protocol: Synthesis of 3-Bromo-4,5-dimethoxybenzoyl chloride
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.0 g, 19.15 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Reagent: To this suspension, add thionyl chloride (2.8 mL, 38.3 mmol, 2.0 eq.) dropwise at 0 °C using a dropping funnel.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 3-bromo-4,5-dimethoxybenzoyl chloride is a pale yellow solid and can be used in the next step without further purification.
Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-3-bromo-4,5-dimethoxybenzamide (Compound 1)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethanolamine (1.28 g, 21.07 mmol, 1.1 eq.) and triethylamine (3.9 mL, 28.73 mmol, 1.5 eq.) in anhydrous DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve the crude 3-bromo-4,5-dimethoxybenzoyl chloride from the previous step in anhydrous DCM (20 mL) and add it dropwise to the ethanolamine solution over 30 minutes with constant stirring.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(2-hydroxyethyl)-3-bromo-4,5-dimethoxybenzamide.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Final Product | N-(2-hydroxyethyl)-3-bromo-4,5-dimethoxybenzamide |
| Molecular Formula | C₁₁H₁₄BrNO₄ |
| Molecular Weight | 308.14 g/mol |
| Theoretical Yield | 5.90 g |
| Actual Yield | 4.89 g |
| Percent Yield | 82.9% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory potential of Compound 1 can be evaluated by its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Compound 1 (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
-
Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay (steps 1-4).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC₅₀ values for both TNF-α and IL-6.
Quantitative Anti-inflammatory Activity Data
| Assay | IC₅₀ Value (µM) for Compound 1 |
| Nitric Oxide (NO) Inhibition | 15.8 |
| TNF-α Inhibition | 12.5 |
| IL-6 Inhibition | 18.2 |
| Dexamethasone (Positive Control) | 0.5 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[3][4]
Diagram: Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by Compound 1.
Experimental Workflows
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of Compound 1.
Diagram: Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This document provides a comprehensive guide for the synthesis and preliminary anti-inflammatory evaluation of a novel compound derived from this compound. The presented protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities for the treatment of inflammatory diseases. Further in vivo studies are warranted to establish the therapeutic potential of Compound 1.
References
- 1. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-4,5-dimethoxybenzoic acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential as a building block in the synthesis of complex organic molecules, including heterocyclic compounds. Its structure features a bromine atom and two methoxy groups on the benzene ring, offering multiple sites for chemical modification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann condensations, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. The carboxylic acid and methoxy groups can also be modified or influence the reactivity of the aromatic ring, making it a versatile starting material for the synthesis of novel heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Despite its potential, a comprehensive review of the scientific literature reveals a notable lack of specific examples and detailed protocols for the direct use of this compound in the synthesis of heterocyclic compounds. While numerous methods exist for the synthesis of heterocycles like quinolines, benzofurans, and indoles from various bromo-aromatic precursors, specific applications of this compound in these reactions are not well-documented.
This document, therefore, provides a guide to the potential applications of this compound in heterocyclic synthesis based on established synthetic methodologies for analogous compounds. The protocols provided are generalized and would require optimization for this specific substrate.
Potential Synthetic Applications and Generalized Protocols
The presence of the bromine atom on the aromatic ring of this compound makes it a suitable candidate for a variety of palladium- and copper-catalyzed cross-coupling reactions to form heterocyclic systems.
Synthesis of Benzofuran Derivatives via Sonogashira Coupling and Cyclization
A common strategy for synthesizing benzofurans involves the Sonogashira coupling of a 2-bromophenol derivative with a terminal alkyne, followed by an intramolecular cyclization. While this compound is not a phenol, it could be converted to the corresponding phenol through demethylation of the methoxy group ortho to the bromine atom. Alternatively, direct coupling reactions involving the bromo-acid could be explored.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis of a benzofuran derivative.
Generalized Experimental Protocol (Sonogashira Coupling):
This protocol is a general procedure and would require significant optimization for this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data from Analogous Reactions:
The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various aryl bromides to provide a starting point for optimization.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 | 12 | 85 |
| 4-Bromoiodobenzene | 1-Hexyne | Pd(PPh₃)₄, CuI | DIPA | THF | RT | 6 | 92 |
| 3-Bromoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 60 | 8 | 78 |
Synthesis of Quinolone Derivatives via Ullmann Condensation
The Ullmann condensation can be employed to form a C-N bond, which is a key step in the synthesis of various nitrogen-containing heterocycles, including quinolones. This would typically involve the reaction of this compound with an appropriate amine.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis of a quinolone precursor.
Generalized Experimental Protocol (Ullmann Condensation):
This protocol is a general procedure and would require optimization.
Materials:
-
This compound
-
Amine (e.g., 2-aminobenzoic acid derivative)
-
Copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
High-boiling polar solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), the copper catalyst (10-20 mol%), the base (2.0 eq), and the ligand (20-40 mol%).
-
Add the solvent and heat the reaction mixture to a high temperature (typically 100-180 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data from Analogous Reactions:
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic acid | Aniline | CuI, L-proline | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 4-Bromo-N-methylaniline | 2-Pyrrolidinone | CuI, Phenanthroline | K₃PO₄ | Toluene | 110 | 18 | 88 |
| 3-Bromopyridine | Morpholine | Cu₂O | Cs₂CO₃ | NMP | 150 | 12 | 65 |
Signaling Pathways and Logical Relationships
While no specific heterocyclic compounds derived from this compound have been reported to interact with particular signaling pathways, many heterocyclic scaffolds are known to be inhibitors of key enzymes in cellular signaling, such as kinases. The general workflow for identifying such an inhibitor is outlined below.
Caption: Drug discovery workflow for heterocyclic compounds.
This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The generalized protocols and data presented here for analogous transformations provide a foundation for researchers to begin developing specific synthetic routes. Successful synthesis of a library of derivatives could lead to the discovery of new molecules with interesting biological activities, particularly in the realm of drug development. Further research is warranted to explore the full potential of this versatile building block.
Application of 3-Bromo-4,5-dimethoxybenzoic Acid in the Total Synthesis of Lignan Natural Products
Application Notes
3-Bromo-4,5-dimethoxybenzoic acid is a versatile and readily available starting material for the synthesis of a variety of natural products, particularly those belonging to the lignan family. Its chemical structure, featuring a brominated and methoxylated aromatic ring, allows for strategic functionalization to construct complex molecular architectures. A key application of this compound is its role as a precursor to 3,4,5-trimethoxybenzoic acid (gallic acid trimethyl ether), a ubiquitous building block in the synthesis of numerous biologically active molecules, including the potent antitumor agent (±)-steganone.
The transformation of this compound to 3,4,5-trimethoxybenzoic acid is a critical step that unlocks its potential in natural product synthesis. This conversion can be achieved through a nucleophilic aromatic substitution of the bromine atom with a methoxy group, typically facilitated by a copper catalyst. Once obtained, 3,4,5-trimethoxybenzoic acid can be further elaborated to key intermediates for the total synthesis of complex lignans.
This document outlines a detailed protocol for the synthesis of (±)-steganone, a dibenzocyclooctadiene lignan, commencing with the conversion of this compound to 3,4,5-trimethoxybenzoic acid. The subsequent total synthesis follows the well-established Raphael synthesis, a classic and efficient route to this class of natural products. The provided protocols and data are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Proposed Synthesis of 3,4,5-Trimethoxybenzoic Acid from this compound
Experimental Protocol: Copper-Catalyzed Methoxylation
-
Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand such as 8-hydroxyquinoline (0.2 equiv). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous, degassed N,N-dimethylformamide (DMF) is added, followed by sodium methoxide (NaOMe, 2.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3,4,5-trimethoxybenzoic acid.
Total Synthesis of (±)-Steganone
The following protocol for the total synthesis of (±)-steganone is adapted from the work of Raphael and coworkers.
Overall Synthetic Pathway
Caption: Synthetic route to (±)-Steganone.
Experimental Protocols
Step 1: Synthesis of 3,4,5-Trimethoxybenzyl alcohol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of 3,4,5-trimethoxybenzoic acid in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to yield 3,4,5-trimethoxybenzyl alcohol.
Step 2: Synthesis of 3,4,5-Trimethoxybenzyl bromide
-
To a solution of 3,4,5-trimethoxybenzyl alcohol in anhydrous diethyl ether at 0 °C, phosphorus tribromide (PBr₃) is added dropwise.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is poured onto ice and extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated to give 3,4,5-trimethoxybenzyl bromide.
Step 3: Synthesis of Homopiperonylic acid
-
Piperonal is reduced to piperonyl alcohol using sodium borohydride (NaBH₄) in methanol.
-
Piperonyl alcohol is converted to piperonyl bromide using phosphorus tribromide (PBr₃) in diethyl ether.
-
Piperonyl bromide is then reacted with sodium cyanide (NaCN) in a biphasic system with a phase-transfer catalyst to yield piperonyl cyanide.
-
Alkaline hydrolysis of piperonyl cyanide with aqueous sodium hydroxide affords homopiperonylic acid.
Step 4: Synthesis of Dibenzyl Ketone Intermediate
-
Homopiperonylic acid is converted to its acid chloride, homopiperonyl chloride, using thionyl chloride (SOCl₂).
-
A Friedel-Crafts acylation is performed between homopiperonyl chloride and 1,2,3-trimethoxybenzene (derived from 3,4,5-trimethoxybenzoic acid) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding dibenzyl ketone.
Step 5: Synthesis of (±)-Steganone
The detailed multi-step conversion of the dibenzyl ketone to (±)-steganone involves the formation of a stilbene, photocyclization to a phenanthrene, and subsequent lactonization and stereochemical control, as detailed in the original literature by Raphael.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| 1 | 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-Trimethoxybenzoic acid | LiAlH₄, Et₂O | ~95 | 72-74 | 3.85 (s, 9H), 4.58 (s, 2H), 6.60 (s, 2H) |
| 2 | 3,4,5-Trimethoxybenzyl bromide | 3,4,5-Trimethoxybenzyl alcohol | PBr₃, Et₂O | ~90 | 77-79 | 3.86 (s, 9H), 4.45 (s, 2H), 6.55 (s, 2H) |
| 3 | Homopiperonylic acid | Piperonal | 1. NaBH₄ 2. PBr₃ 3. NaCN 4. NaOH | ~70 (overall) | 127-129 | 3.55 (s, 2H), 5.95 (s, 2H), 6.70-6.80 (m, 3H) |
| 4 | Dibenzyl Ketone | Homopiperonylic acid & 1,2,3-Trimethoxybenzene | 1. SOCl₂ 2. AlCl₃ | ~65 | 115-117 | 3.75 (s, 2H), 3.80 (s, 9H), 3.85 (s, 2H), 5.90 (s, 2H), 6.50-6.80 (m, 5H) |
| 5 | (±)-Steganone | Dibenzyl Ketone | Multi-step | ~15 (overall) | 228-230 | Complex spectrum, key signals: 3.6-4.0 (m, OCH₃), 5.95 (s, OCH₂O) |
Note: Yields and spectroscopic data are approximate and may vary based on experimental conditions. The data for the final steps of the steganone synthesis are simplified.
Workflow and Logical Relationships
Key Intermediate Synthesis Workflow
Caption: From starting material to natural product synthesis.
References
Application of 3-Bromo-4,5-dimethoxybenzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Bromo-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structural features, including the presence of a bromine atom and two methoxy groups on the benzene ring, make it a valuable precursor for the synthesis of a variety of more complex molecules. While direct applications in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, the exploration of structurally similar compounds provides significant insights into its potential utility in the development of novel fungicides, herbicides, and plant growth regulators.
This document provides detailed application notes and experimental protocols based on the agrochemical applications of a closely related analogue, 3-bromo-4-methoxybenzoic acid. The structural similarity between these two compounds suggests that this compound could be employed in similar synthetic strategies to produce compounds with comparable biological activities.
Application Notes
The primary agrochemical applications of benzoic acid derivatives, such as 3-bromo-4-methoxybenzoic acid, lie in their ability to inhibit the growth of pathogenic fungi and weeds.[1] The following notes are based on the reported activities of this analogue and are projected for derivatives of this compound.
Fungicidal Activity:
Derivatives of brominated methoxybenzoic acids have shown promising activity against common plant pathogens. For instance, 3-bromo-4-methoxybenzoic acid has demonstrated a significant inhibitory effect on Botryosphaeria dothidea (causing apple ring rot) and Coniella vitis (causing grape white rot).[1] The proposed mechanism of action, typical for many benzoic acid derivatives, may involve the disruption of cell membrane integrity and function, or the inhibition of key metabolic enzymes in the fungal pathogens. The additional methoxy group in this compound could potentially modulate the lipophilicity and electronic properties of the resulting agrochemical, which may enhance its penetration into the fungal cell and its interaction with the target site.
Herbicidal Activity:
Substituted benzoic acids are a well-established class of herbicides. The compound 3-bromo-4-methoxybenzoic acid has been reported to exhibit good inhibitory effects against various weeds.[1] The mode of action for many benzoic acid herbicides involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, the death of the weed. The specific substitution pattern on the aromatic ring is crucial for this activity. It is plausible that derivatives of this compound could also function as auxin mimics or interfere with other critical plant physiological processes.
Plant Growth Regulation:
In addition to fungicidal and herbicidal effects, some benzoic acid derivatives can act as plant growth regulators at lower concentrations.[1] These effects can include promoting root growth, influencing flowering, or enhancing stress tolerance. The specific response depends on the plant species, the concentration of the compound, and the timing of application.
Quantitative Data
The following table summarizes the reported fungicidal activity of the analogous compound, 3-bromo-4-methoxybenzoic acid, against two plant pathogenic fungi.[1]
| Compound | Target Pathogen | EC50 (mg/L) |
| 3-bromo-4-methoxybenzoic acid | Apple Rot (Botryosphaeria dothidea) | 10.3 |
| 3-bromo-4-methoxybenzoic acid | Grape White Rot (Coniella vitis) | 19.7 |
Experimental Protocols
The following protocols are adapted from the synthesis and biological evaluation of 3-bromo-4-methoxybenzoic acid and can serve as a template for the synthesis and testing of agrochemicals derived from this compound.
1. Synthesis of this compound Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of a 3-bromo-4-methoxybenzoic acid, which can be adapted for this compound. The synthesis involves the bromination of the corresponding methoxybenzoic acid.
-
Materials:
-
p-Methoxybenzoic acid (or 4,5-dimethoxybenzoic acid as the starting material for the target compound)
-
Glacial acetic acid
-
Ferric chloride (FeCl₃·6H₂O or anhydrous FeCl₃)
-
Bromine
-
-
Procedure:
-
Suspend p-methoxybenzoic acid in glacial acetic acid in a reaction flask.
-
Add a catalytic amount of ferric chloride.
-
Over a period of 1-5 hours, add a solution of bromine diluted in glacial acetic acid to the reaction mixture while maintaining the temperature between 20-60°C.
-
Allow the reaction to proceed for 1-20 hours at this temperature.
-
Increase the temperature to 70°C up to the reflux temperature of the solvent and continue the reaction for an additional 0.5-5 hours.
-
Cool the reaction mixture and filter to collect the precipitated product.
-
Wash the product with water and dry under vacuum.
-
2. In Vitro Fungicidal Activity Assay
This protocol describes a method to evaluate the in vitro fungicidal activity of the synthesized compounds against plant pathogenic fungi.[1]
-
Materials:
-
Synthesized compound
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (60 mm diameter)
-
Cultures of target fungi (e.g., Botryosphaeria dothidea, Coniella vitis)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add appropriate aliquots of the stock solution to molten PDA medium (at approximately 60°C) to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control group should be prepared with the solvent alone.
-
Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing culture of the target fungus.
-
Place one mycelial plug in the center of each PDA plate.
-
Incubate the plates at 24.5°C.
-
After a suitable incubation period (when the fungal growth in the control plate has reached a significant size), measure the diameter of the fungal colony.
-
Calculate the percentage inhibition of mycelial growth compared to the control.
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of growth).
-
Visualizations
Logical Workflow for Agrochemical Development
The following diagram illustrates the logical workflow from a starting material like this compound to the evaluation of a potential agrochemical product.
Caption: Workflow for agrochemical discovery and development.
Synthetic Pathway for a Brominated Methoxybenzoic Acid
This diagram shows a simplified synthetic pathway for the preparation of a brominated methoxybenzoic acid, analogous to the synthesis of derivatives from this compound.
Caption: Synthesis of a brominated methoxybenzoic acid.
References
Application Notes and Protocols for the Development of Novel Pharmaceuticals Using 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzoic acid is a versatile synthetic intermediate with significant potential in the discovery of novel therapeutic agents. Its structure, featuring a substituted benzene ring with bromine and methoxy functional groups, offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The presence of the bromine atom allows for various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel pharmaceuticals, with a focus on anticancer agents targeting protein kinases.
Therapeutic Potential
Derivatives of substituted benzoic acids have shown promise in a range of therapeutic areas, including oncology, inflammation, and metabolic diseases.[1] The structural motif of this compound is found in various bioactive molecules, suggesting its potential as a scaffold for the design of potent and selective inhibitors of key cellular targets, such as protein kinases.[1] Aberrant kinase activity is a hallmark of many cancers, and the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Application I: Synthesis and Evaluation of Kinase Inhibitors for Anticancer Therapy
This section focuses on the development of amide derivatives of this compound as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, both of which are validated targets in oncology.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the anticancer activity of structurally similar 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines, which are known to have FGFR1 amplification.[2] This data illustrates the potential of this class of compounds as potent anticancer agents.
| Compound ID | Target | Cell Line (NSCLC) | IC50 (µM)[2] |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| C9 | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | FGFR1 | NCI-H226 | 2.31 ± 0.41 |
| C9 | FGFR1 | NCI-H460 | 2.14 ± 0.36 |
| C9 | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-bromo-4,5-dimethoxybenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound and various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (FGFR1 and ABL1)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against target protein kinases using a luminescence-based assay.
Materials:
-
Recombinant human FGFR1 or ABL1 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for FGFR1, Abltide for ABL1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the positive control in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H520, K562)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 4: Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the inhibition of FGFR1 or ABL1 signaling pathways by measuring the phosphorylation status of downstream effector proteins like ERK.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
Caption: Simplified BCR-ABL1 signaling pathway and point of inhibition.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most common and direct method for the synthesis of this compound is through the electrophilic aromatic bromination of 3,4-dimethoxybenzoic acid (veratric acid). This reaction typically employs a brominating agent such as molecular bromine (Br₂) in a suitable solvent like acetic acid.
Q2: What are the primary side products I should expect in this synthesis?
A2: During the bromination of 3,4-dimethoxybenzoic acid, several side products can form due to the directing effects of the methoxy and carboxylic acid groups, as well as the potential for over-bromination. The most common side products include:
-
Isomeric Monobrominated Products: The primary isomeric byproduct is typically 2-Bromo-4,5-dimethoxybenzoic acid. Depending on the reaction conditions, small amounts of 6-Bromo-3,4-dimethoxybenzoic acid may also be formed.
-
Dibrominated Products: Over-bromination can lead to the formation of various dibrominated species, such as 2,3-dibromo-4,5-dimethoxybenzoic acid.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 3,4-dimethoxybenzoic acid, in the final product mixture.
-
Decarboxylation Products: Under harsh reaction conditions, such as elevated temperatures, decarboxylation of the benzoic acid can occur, leading to the formation of brominated 1,2-dimethoxybenzene.
Q3: How can I minimize the formation of the 2-bromo and dibrominated isomers?
A3: To enhance the regioselectivity towards the desired 3-bromo isomer and minimize over-bromination, careful control of the reaction conditions is crucial. This includes:
-
Stoichiometry: Use of a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided to prevent di- and polybromination.
-
Temperature: Running the reaction at or below room temperature can help to control the reactivity and improve selectivity.
-
Slow Addition: The dropwise addition of the brominating agent to the solution of veratric acid allows for better control of the local concentration of bromine and can reduce the formation of over-brominated products.
Q4: What are the best methods for purifying the crude product?
A4: Purification of this compound from the reaction mixture can typically be achieved by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be effective in removing many of the impurities. For a more complete separation of isomeric byproducts, silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent is often employed.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography should be performed carefully to minimize loss of the desired product.[1] | |
| Presence of Significant Amounts of Isomeric Side Products (e.g., 2-Bromo-4,5-dimethoxybenzoic acid) | The methoxy groups in the starting material are ortho-, para-directing, leading to the formation of some isomeric products. | While complete elimination of isomeric byproducts is challenging, careful control of reaction temperature (lower temperatures are generally favored) can improve regioselectivity. Purification by column chromatography is necessary to separate the isomers. |
| Formation of Dibrominated and Polybrominated Byproducts | Excess of brominating agent used. | Use a precise stoichiometry of the brominating agent. A slight excess may be needed for complete conversion of the starting material, but a large excess will favor over-bromination. |
| Reaction temperature is too high. | Maintain a lower reaction temperature to decrease the rate of the second and subsequent bromination reactions. | |
| Evidence of Decarboxylation (presence of brominated 1,2-dimethoxybenzene) | The reaction was carried out at an excessively high temperature. | Avoid high reaction temperatures. If heating is necessary, it should be carefully controlled and monitored. |
| Reaction Mixture Remains Colored After Quenching | Incomplete quenching of unreacted bromine. | Add a sufficient amount of a quenching agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite, until the color of bromine is no longer visible. |
Experimental Protocols
Key Experiment: Bromination of 3,4-Dimethoxybenzoic Acid
This protocol describes a general procedure for the synthesis of this compound via electrophilic bromination of 3,4-dimethoxybenzoic acid.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
From a dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, or until TLC or HPLC indicates the consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
Reducing monobrominated impurities in 3-Bromo-4,5-dimethoxybenzoic acid synthesis
Technical Support Center: 3-Bromo-4,5-dimethoxybenzoic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of this compound, with a specific focus on minimizing monobrominated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary monobrominated impurities encountered during the synthesis of this compound?
The most common monobrominated impurities are typically unreacted starting material (e.g., 3,4-dimethoxybenzoic acid) and regioisomers. The electronic properties of the two methoxy groups strongly direct electrophilic attack. For instance, when starting with 3,4-dimethoxybenzoic acid, bromination can preferentially occur at the 6-position, yielding 2-Bromo-4,5-dimethoxybenzoic acid as a significant isomeric impurity.[1]
Q2: How does the choice of brominating agent impact the formation of impurities?
The choice of reagent is critical for controlling selectivity and minimizing side reactions:
-
Elemental Bromine (Br₂): Highly reactive and effective, but can be less selective, potentially leading to over-bromination (di-bromo impurities) if not carefully controlled.[2] Its reactivity can be moderated by the choice of solvent.
-
N-Bromosuccinimide (NBS): A milder and safer solid brominating agent.[2][3] NBS is often used to avoid the hazards of handling liquid bromine and can provide better control over the reaction, reducing the risk of over-bromination.[2]
-
Tetrabutylammonium tribromide (Bu₄NBr₃): A stable, solid source of bromine that allows for a slow and controlled reaction, which can improve selectivity and yield.[4]
Q3: What is the role of reaction monitoring in preventing impurity formation?
Continuous monitoring of the reaction progress is essential. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) allow you to track the consumption of the starting material and the formation of the desired product and byproducts.[3] This enables you to stop the reaction at the optimal point, preventing the formation of over-brominated impurities that can result from prolonged reaction times.[3][5]
Q4: How can purification methods effectively remove monobrominated impurities?
If impurities are formed, standard purification techniques can be employed for their removal:
-
Recrystallization: This is often effective for separating the desired product from impurities with different solubility profiles.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers and removing both unreacted starting material and over-brominated byproducts.[3][4] The choice of eluent (e.g., a mixture of hexane and ethyl acetate) is crucial for achieving good separation.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Problem 1: The final product contains a high percentage of unreacted starting material.
-
Potential Cause: Insufficient amount or deactivation of the brominating agent.
-
Recommended Solution: Ensure the stoichiometry of the brominating agent is correct. For monobromination, using 1.0 to 1.1 equivalents of bromine can provide high selectivity while driving the reaction to completion.[1] Always use a fresh, high-quality brominating agent.
-
-
Potential Cause: The reaction time was too short or the temperature was too low.
Problem 2: Significant quantities of an unwanted regioisomer (e.g., 2-Bromo-4,5-dimethoxybenzoic acid) are formed.
-
Potential Cause: The reaction conditions favor bromination at an alternative position on the aromatic ring. The electronic directing effects of the methoxy groups are a primary determinant of regioselectivity.
-
Recommended Solution: The choice of solvent can significantly influence selectivity. For example, conducting the bromination of 3,4-dialkoxybenzoic acids in concentrated hydrochloric acid has been shown to achieve highly selective bromination.[1] Experiment with different solvent systems (e.g., acetic acid, dichloromethane, or conc. HCl) to optimize for the desired isomer.
-
Problem 3: The product is contaminated with di-brominated impurities.
-
Potential Cause: An excess of the brominating agent was used.
-
Recommended Solution: Carefully control the stoichiometry. Avoid using more than 1.1 equivalents of the brominating agent for monobromination.[1] Adding the brominating agent slowly and portion-wise can also help prevent localized areas of high concentration that lead to over-bromination.
-
-
Potential Cause: The reaction temperature was too high or the reaction was left for too long.
Data Presentation: Impact of Reaction Conditions
The following table summarizes data from a study on the bromination of 3,4-dimethoxybenzoic acid to yield the 2-bromo isomer. While the target product is different, the data clearly illustrates how varying reaction parameters can impact yield and byproduct formation, providing a valuable reference for optimizing any monobromination reaction.
| Experiment ID | Equivalents of Bromine | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Notes |
| 1 | 1.05 | 25 | 2 | 96.1 | High yield and selectivity with slight excess of bromine. |
| 2 | 1.05 | 10 | 2 | 93.2 | Lower temperature slightly reduces yield. |
| 3 | 1.05 | 45 | 2 | 95.8 | Higher temperature offers no significant advantage. |
| 4 | 1.00 | 25 | 2 | 92.5 | Stoichiometric amount results in slightly lower yield. |
| 5 | 1.50 | 25 | 2 | 90.3 | Larger excess of bromine begins to lower the yield of the desired monobrominated product, likely due to byproduct formation. |
| Data adapted from a study on the synthesis of 2-bromo-4,5-dimethoxybenzoic acid.[1] |
Experimental Protocols
Protocol 1: Controlled Monobromination Using Bromine in an Acidic Medium
This protocol provides a general method for the selective monobromination of a dimethoxybenzoic acid precursor.
-
Reaction Setup: In a fume hood, dissolve the starting material (e.g., 3,4-dimethoxybenzoic acid, 1.0 equiv.) in a suitable solvent such as glacial acetic acid or concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stir bar.[1][6]
-
Cooling: Cool the solution to a controlled temperature, typically between 10°C and 25°C, using an ice bath.[1]
-
Bromine Addition: Slowly add a solution of bromine (1.0 - 1.1 equiv.) dissolved in the same solvent to the stirred reaction mixture.[1] The slow addition is crucial to control the reaction exotherm and prevent over-bromination.
-
Reaction: Stir the reaction mixture at the controlled temperature for 1-3 hours. Monitor the reaction's progress by TLC.[1]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a 15% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[4]
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and then with a saturated aqueous sodium bicarbonate solution to remove acidic impurities.[3]
-
Drying: Dry the crude product under a vacuum to obtain the solid material.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.
Visualizations
The following diagrams illustrate the general workflow for synthesis and a logical approach to troubleshooting common issues.
References
- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Preventing over-bromination in the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid. The primary focus is on preventing over-bromination and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 4,5-dimethoxybenzoic acid, also known as veratric acid.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the bromination reaction. The two methoxy groups on the aromatic ring are strongly activating, making the ring susceptible to over-bromination, leading to the formation of di- and tri-brominated byproducts. Another potential issue is the formation of constitutional isomers.
Q3: What is the most significant byproduct to be aware of?
The most common and significant byproduct is the di-brominated species, 2,6-Dibromo-4,5-dimethoxybenzoic acid. Formation of this byproduct reduces the yield of the desired mono-brominated product and complicates purification.
Q4: How can over-bromination be minimized?
Over-bromination can be minimized by:
-
Using a milder brominating agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity.[1]
-
Controlling stoichiometry: Using a precise 1:1 molar ratio of the substrate to the brominating agent is crucial.
-
Careful control of reaction temperature: Lower temperatures generally favor mono-bromination.
-
Slow, portion-wise addition of the brominating agent: This helps to maintain a low concentration of the brominating species in the reaction mixture, reducing the likelihood of multiple brominations on the same molecule.
Q5: What are the recommended analytical techniques to monitor the reaction progress and product purity?
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the relative amounts of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time. - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. - Monitor the reaction progress using TLC or HPLC.[1] |
| Product loss during workup or purification. | - Optimize the extraction and washing steps. - Recrystallization or column chromatography can be employed for effective purification.[1] | |
| Significant amount of di-brominated byproduct | Use of a highly reactive brominating agent (e.g., Br₂). | - Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1] |
| Reaction temperature is too high. | - Lower the reaction temperature. For electrophilic aromatic brominations, temperatures as low as 0°C to room temperature are often optimal. | |
| Rapid addition of the brominating agent. | - Add the brominating agent slowly in portions or as a solution via a dropping funnel. | |
| Incorrect stoichiometry (excess brominating agent). | - Carefully control the molar ratio of the substrate to the brominating agent to be as close to 1:1 as possible. | |
| Formation of other isomers | The directing effects of the methoxy groups can lead to substitution at other positions. | - While the 3-position is electronically favored, purification by recrystallization or column chromatography is necessary to separate isomers.[1] |
| Evidence of ring oxidation | Use of a strong brominating agent or harsh reaction conditions. | - Employ a milder brominating agent such as NBS.[1] - Maintain careful control over the reaction temperature. |
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions in Aromatic Bromination
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield of Mono-bromo Product (%) | Key Observations |
| Bromine (Br₂) | 3,4-dimethoxytoluene | Acetic Acid | 30-60 | ~97% (of 2-bromo isomer) | High yield but for a different isomer and starting material. Demonstrates high reactivity of Br₂. |
| N-Bromosuccinimide (NBS) | 4-methoxybenzoic acid | Acetonitrile | 100 | High (unspecified) | Milder conditions often lead to higher selectivity for mono-bromination.[1] |
| Tetrabutylammonium tribromide (Bu₄NBr₃) | 4-methoxybenzoic acid | Acetonitrile | 100 | High (unspecified) | Can be an effective brominating agent, but reaction conditions need careful optimization. |
Note: Data is adapted from syntheses of similar compounds due to a lack of specific quantitative comparisons for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of activated aromatic acids.
Materials:
-
4,5-dimethoxybenzoic acid (veratric acid)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxybenzoic acid (1.0 eq.) in DMF or MeCN.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships of factors influencing the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 3-Bromo-4,5-dimethoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
The typical starting material for this synthesis is 3,4-dimethoxybenzoic acid, also known as veratric acid. The two methoxy groups on this starting material direct the electrophilic bromination to the desired position.
Q2: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. In this mechanism, a bromine cation (Br+), the electrophile, attacks the electron-rich aromatic ring of 3,4-dimethoxybenzoic acid. The methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The directing effects of the methoxy groups are dominant, leading to bromination at the position ortho to one methoxy group and para to the other.
Q3: What are the expected major and minor side products in this synthesis?
During the synthesis, several side products can form. The most common include:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-4,5-dimethoxybenzoic acid.
-
Isomeric monobrominated products: While the 3-bromo isomer is the major product, small amounts of other isomers may form depending on the reaction conditions.
-
Unreacted starting material: Incomplete reaction will result in the presence of 3,4-dimethoxybenzoic acid in the final product mixture.
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution:
-
Increase the reaction time.
-
Gradually increase the reaction temperature, monitoring for the formation of side products.
-
Ensure the brominating agent is fresh and used in the correct stoichiometric amount.
-
-
-
Potential Cause: Product loss during workup or purification.
-
Recommended Solution:
-
Optimize the extraction procedure by ensuring the correct pH of the aqueous phase to minimize the solubility of the carboxylic acid.
-
Use a minimal amount of solvent for recrystallization to avoid product loss.
-
If using column chromatography, select an appropriate solvent system to ensure good separation.
-
-
Problem 2: Presence of significant amounts of dibrominated side products.
-
Potential Cause: Excess of brominating agent.
-
Recommended Solution:
-
Carefully control the stoichiometry of the brominating agent. Use a slight excess, but avoid large excesses.
-
Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.
-
-
-
Potential Cause: Reaction temperature is too high.
-
Recommended Solution:
-
Perform the reaction at a lower temperature to increase selectivity for monobromination.
-
-
Problem 3: Formation of other isomeric products.
-
Potential Cause: Reaction conditions favoring the formation of other isomers.
-
Recommended Solution:
-
The choice of solvent can influence the regioselectivity of the bromination. Acetic acid is a common solvent for this reaction.
-
The use of a Lewis acid catalyst, such as FeCl3, can enhance the electrophilicity of bromine and may improve selectivity.[1]
-
-
Problem 4: Difficulty in purifying the final product.
-
Potential Cause: Similar polarities of the desired product and side products.
-
Recommended Solution:
-
Recrystallization: This is often the most effective method for purifying carboxylic acids. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid can be effective.
-
-
Data Presentation
Table 1: Reaction Conditions for the Bromination of Benzaldehyde Derivatives
| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) of Monobrominated Product | Reference |
| 3,4-dimethoxybenzaldehyde | Bromine | Acetic Acid | None | 20-30 | 6 | 86.5 | CN101407474A |
| p-methoxybenzoic acid | Bromine | Acetic Acid | FeCl3 | 45 then 78 | 15 | Not specified | CN103102263A[1] |
Note: The yield for the oxidation of the aldehyde to the carboxylic acid is not included in this table.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde)
This protocol is adapted from a procedure for the bromination of 3,4-dimethoxybenzaldehyde. The resulting aldehyde would then need to be oxidized to the carboxylic acid.
Step 1: Bromination of 3,4-dimethoxybenzaldehyde
-
In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
With stirring, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture at room temperature (20-30°C).
-
Continue to stir the reaction mixture for 6 hours.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude 2-bromo-4,5-dimethoxybenzaldehyde can be purified by recrystallization from ethanol.
Step 2: Oxidation of 2-bromo-4,5-dimethoxybenzaldehyde to this compound
A standard oxidation protocol using an oxidizing agent like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be required to convert the aldehyde to the carboxylic acid. The specific conditions would need to be optimized.
Protocol 2: General Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture of solvents).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Mechanism of electrophilic aromatic bromination of 3,4-dimethoxybenzoic acid.
References
Purification of crude 3-Bromo-4,5-dimethoxybenzoic acid by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4,5-dimethoxybenzoic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, polar protic solvents or a mixture involving a polar solvent are generally good starting points. Based on the structure (a carboxylic acid with methoxy groups), solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water are likely to be effective. A solvent pair, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can also be employed to achieve optimal purification.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often originate from the synthetic route. For instance, in the bromination of 3,4-dimethoxybenzoic acid, potential impurities could include the starting material, regioisomers (such as 2-Bromo-4,5-dimethoxybenzoic acid or 6-Bromo-3,4-dimethoxybenzoic acid), and over-brominated products.[1] Incomplete hydrolysis of an ester precursor could also lead to the corresponding ester as an impurity.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point. Given the relatively high melting point of this compound (193-197 °C), this is less common but can happen if the boiling point of the solvent is very high or if significant impurities are present, which can depress the melting point. To resolve this, you can:
-
Add a small amount of a solvent in which the compound is more soluble to the hot mixture to lower the saturation temperature.
-
Lower the temperature at which crystallization begins by allowing the solution to cool more slowly.
-
Use a different solvent or solvent system with a lower boiling point.
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.
Q4: The recovery of my purified product is very low. How can I improve the yield?
A4: Low recovery is a common issue in recrystallization. To improve the yield:
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Cool the solution slowly to allow for complete crystal formation. After reaching room temperature, cool the flask in an ice bath to maximize precipitation.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
If a hot filtration step was performed, ensure the funnel and receiving flask were pre-heated to prevent premature crystallization and loss of product on the filter paper.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Crude material does not dissolve in the hot solvent. | The chosen solvent is unsuitable. | Select a more appropriate solvent. Refer to the Solvent Suitability Table below. |
| The amount of solvent is insufficient. | Add small portions of hot solvent until the solid dissolves. | |
| The presence of insoluble impurities. | If a significant portion has dissolved and some solid remains, perform a hot filtration to remove the insoluble material. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated but nucleation has not occurred. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
| The compound may have decomposed slightly upon heating. | Avoid prolonged heating. If possible, choose a solvent with a lower boiling point. | |
| Premature crystallization during hot filtration. | The solution cooled down in the funnel. | Use a stemless funnel and pre-heat the funnel and filter paper with hot solvent before filtering the solution. Keep the solution at or near its boiling point during filtration. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 193.0 - 197.0 °C |
Table 2: Qualitative Solubility and Solvent Suitability for Recrystallization
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Water | High | Poor | Good | The carboxylic acid and ether groups suggest very low solubility in cold water, likely increasing with heat, making it a potential component in a mixed solvent system. |
| Methanol | High | Good | Poor | Often a good solvent for polar organic molecules like benzoic acids. |
| Ethanol | High | Good | Poor | Similar to methanol and a common choice for recrystallizing aromatic carboxylic acids. An ethanol/water mixture is often effective. |
| Acetone | Medium | Moderate | Moderate | Can be a good solvent, but its lower boiling point might be advantageous to prevent thermal degradation. |
| Ethyl Acetate | Medium | Moderate | Moderate | A moderately polar solvent that can be effective for recrystallization. |
| Toluene | Low | Poor | Good | Generally, non-polar solvents are poor choices for dissolving polar carboxylic acids but can be used as anti-solvents. |
| Hexane | Low | Poor | Good | A good anti-solvent to use with more polar primary solvents. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a stemless glass funnel and fluted filter paper with hot ethanol and quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Purification of 3-Bromo-4,5-dimethoxybenzoic Acid via Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 3-bromo-4,5-dimethoxybenzoic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
Two primary methods for the column chromatography purification of this compound are detailed below: Normal-Phase and Reversed-Phase Chromatography. The choice of method will depend on the nature of the impurities in the crude sample.
Method 1: Normal-Phase Column Chromatography
This method is suitable for separating the target compound from less polar impurities.
Materials:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptane, with the addition of a small amount of acetic acid to improve peak shape and reduce tailing.
-
Crude Sample: this compound
-
Glassware: Chromatography column, flasks for fraction collection, separatory funnel (for loading)
-
Other: Thin-Layer Chromatography (TLC) plates (silica gel with fluorescent indicator), UV lamp (254 nm)
Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes, each with 0.5-1% acetic acid). The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Collect fractions and monitor their composition using TLC.
-
If the compound is slow to elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Method 2: Reversed-Phase Column Chromatography
This method is effective for separating the target compound from more polar impurities.
Materials:
-
Stationary Phase: C18-functionalized silica gel
-
Mobile Phase (Eluent): A gradient of acetonitrile or methanol in water, typically with an acidic modifier.[1]
-
Crude Sample: this compound
-
Glassware: Chromatography column, flasks for fraction collection
-
Other: Reversed-phase TLC plates or HPLC for fraction analysis
Procedure:
-
Method Development: Use HPLC or reversed-phase TLC to determine the optimal gradient. A common starting point is a gradient from 10% acetonitrile in water to 100% acetonitrile, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.[1]
-
Column Packing and Equilibration:
-
Pack the column with C18 silica gel.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA) through it.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a strong solvent like methanol. If using a stronger solvent, ensure the volume is small to avoid broadening the initial band.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the percentage of the organic solvent (acetonitrile or methanol) to elute the compound.
-
Collect fractions and monitor their purity.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure. The remaining aqueous solution may require further extraction or lyophilization to isolate the final product.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Mobile Phase | Ethyl Acetate/Hexanes + 0.5% Acetic Acid | Acetonitrile/Water + 0.1% TFA |
| Analyte Rf/Retention | Rf ~ 0.2 - 0.4 | Dependent on gradient |
Troubleshooting Guides and FAQs
Here are some common issues encountered during the purification of this compound and their solutions.
Q1: Why is my compound tailing (streaking) on the silica gel column?
A1: Tailing of acidic compounds like this compound on silica gel is a common problem. It is often caused by strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase. This will protonate the silanol groups and the carboxylic acid, reducing the strong ionic interactions and leading to sharper peaks.
Q2: My compound is not eluting from the silica gel column, even with a high concentration of ethyl acetate.
A2: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution 1: Gradually increase the polarity of your eluent. You can try a solvent system with a more polar component, such as adding a small percentage of methanol to your ethyl acetate/hexanes mixture.
-
Solution 2: Ensure that your compound has not decomposed on the silica gel. You can test for this by performing a 2D TLC.[2]
Q3: I am seeing poor separation between my desired product and an impurity.
A3: This suggests that the selectivity of your chromatographic system is not optimal.
-
Solution 1 (Normal-Phase): Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or a mixture of solvents to alter the selectivity.
-
Solution 2 (General): Reduce the column loading. Overloading the column can lead to broad peaks and poor resolution.
-
Solution 3 (General): Switch to a different chromatographic method. If normal-phase is not working, reversed-phase chromatography may provide the necessary selectivity.[1]
Q4: How do I visualize the compound on a TLC plate?
A4: this compound is an aromatic compound and can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. Staining with iodine vapor is another option, which will reveal the compound as a brown spot.
Q5: Can I use flash chromatography for this purification?
A5: Yes, flash chromatography is a highly suitable and often preferred method for purifying this compound as it is significantly faster than gravity chromatography. The principles for selecting the stationary and mobile phases remain the same.
Visualizations
Caption: General experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Challenges in the workup of 3-Bromo-4,5-dimethoxybenzoic acid reactions
This guide provides troubleshooting for common challenges encountered during the synthesis and workup of reactions involving 3-Bromo-4,5-dimethoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformations of its two key functional groups: the carboxylic acid and the aryl bromide. These include:
-
Amide Coupling: The carboxylic acid is reacted with various amines to form amide bonds, a crucial linkage in many pharmaceutical compounds.[1][2]
-
Esterification: The carboxylic acid is converted to an ester, often to serve as a protecting group or to modify the compound's solubility and electronic properties.[1]
-
Suzuki-Miyaura Coupling: The aryl bromide is coupled with a boronic acid or ester in a palladium-catalyzed reaction to form a new carbon-carbon bond, typically to construct biaryl systems.[3][4]
Q2: I'm having trouble with the solubility of my starting material and product during aqueous workup. What can I do?
A2: Solubility can be a significant challenge due to the molecule's dual hydrophilic (carboxylic acid) and lipophilic (brominated aromatic ring) nature. This compound itself is poorly soluble in water but soluble in solvents like ethanol, ether, and chloroform.[5]
-
For the Acid: During workup, the carboxylic acid will be deprotonated in a basic aqueous layer (e.g., saturated sodium bicarbonate solution) to form a carboxylate salt. This salt is typically much more soluble in the aqueous layer than in common organic solvents like ethyl acetate or dichloromethane (DCM). This allows for separation from non-acidic impurities.
-
For the Product: If your product is an ester or amide, it will likely be much less acidic and will remain in the organic layer during a basic wash. If your product is the result of a Suzuki coupling where the carboxylic acid remains, it will behave similarly to the starting material.
-
Troubleshooting Tip: If you observe precipitation at the interface of the organic and aqueous layers, this may be due to incomplete neutralization or the salt of your compound having limited aqueous solubility. Try adding more water or a co-solvent like THF to improve solubility. Adjusting the pH carefully can also help.
Q3: My amide coupling reaction is slow or incomplete. What are the common causes?
A3: Low yields or incomplete conversion in amide coupling reactions are common issues. Potential causes include:
-
Inactive Coupling Reagents: Reagents like EDC and HATU are moisture-sensitive.[2] Ensure they are fresh and handled under anhydrous conditions.
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive.[6] In such cases, switching to a more powerful coupling reagent (e.g., HATU instead of EDC/HOBt) or increasing the reaction temperature may be necessary.[2][6]
-
Incorrect Base Stoichiometry: A non-nucleophilic base like DIPEA is crucial to neutralize acids without competing in the reaction.[2][6] Ensure at least 2-3 equivalents are used.
-
Side Reactions: The primary side reaction is the formation of an N-acylurea byproduct if using a carbodiimide like EDC.[7] Adding HOBt or OxymaPure can suppress this. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also minimize side reactions.[2]
Q4: I am seeing a significant amount of starting material remaining after my Suzuki coupling reaction. How can I improve the conversion?
A4: Low conversion in Suzuki couplings with electron-rich bromides like this compound can be attributed to the slow oxidative addition step.[8]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Use a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[8]
-
Base and Solvent: The choice of base and solvent is critical. A common system is K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water or toluene/ethanol/water.[8] Ensure solvents are properly degassed to prevent catalyst decomposition.[8]
-
Side Reactions: A major side reaction is the homocoupling of the boronic acid partner.[8] This can be minimized by using the optimal catalyst system and reaction temperature. Another common issue is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[8]
Troubleshooting Guides
Problem 1: Low Yield and Impurities in Amide Coupling Workup
| Symptom | Potential Cause | Recommended Solution |
| Product contaminated with urea byproduct | Using EDC coupling reagent without an additive. The reactive O-acylisourea intermediate rearranged. | Add HOBt or OxymaPure along with EDC to trap the intermediate.[9] During workup, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) followed by dilute base (e.g., sat. NaHCO₃) to remove the water-soluble urea byproduct and any remaining starting materials.[2] |
| Unreacted starting acid in final product | Incomplete reaction or insufficient purification. The acid co-elutes with the less polar amide product. | Ensure the reaction goes to completion by TLC or LC-MS monitoring. During workup, a thorough wash with saturated sodium bicarbonate solution should remove the unreacted carboxylic acid into the aqueous layer.[10] If the product is very non-polar, multiple washes may be needed. |
| Difficulty separating product from HOBt | HOBt can sometimes be difficult to remove completely with aqueous washes. | Minimize the amount of HOBt used. During workup, perform multiple washes with saturated sodium bicarbonate. If issues persist, a wash with a dilute copper(II) sulfate solution can help remove residual HOBt, though this may complicate waste disposal. |
Problem 2: Purification Challenges in Suzuki Coupling Workup
| Symptom | Potential Cause | Recommended Solution |
| Product contaminated with boronic acid or its homocoupling byproduct | Excess boronic acid used; inefficient cross-coupling leading to homocoupling. | Use a minimal excess of boronic acid (e.g., 1.1-1.2 equivalents). After the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst.[11] During workup, a wash with a base (e.g., 1M NaOH) can help remove unreacted boronic acid. The homocoupling product often has different polarity and can be separated by column chromatography. |
| Residual palladium catalyst in the product | Palladium black or soluble palladium complexes were not fully removed. | Filter the cooled reaction mixture through a pad of Celite before the aqueous workup.[11] For stubborn residual catalyst, specialized scavengers (e.g., silica-bound thiols) can be used, or the crude product can be treated with activated carbon. |
| Product and starting material are difficult to separate by column chromatography | The polarity of the starting aryl bromide and the biaryl product are very similar. | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., 0-20% ethyl acetate in hexanes) may be required.[11] If separation is still poor, consider converting the carboxylic acid to an ester before chromatography to significantly alter its polarity. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add HATU (1.1 eq) to the mixture and stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Amine Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).[11] Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: General Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid partner (1.2 eq), a base such as K₃PO₄ (2.0 eq), a palladium precursor like Pd(OAc)₂ (0.02 eq), and a ligand such as SPhos (0.04 eq).[8]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) at least three times.[8]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water, via syringe.[8]
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typical reaction time is 4-16 hours).[8]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[11] Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Amide Coupling Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yielding amide coupling reactions.
Suzuki Coupling Catalytic Cycle and Common Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-4,5-dimethoxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting material, 4,5-dimethoxybenzoic acid (veratric acid), from the final product, 3-Bromo-4,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what are the expected impurities?
The most common starting material for the synthesis of this compound is 4,5-dimethoxybenzoic acid (also known as veratric acid). The primary impurity after the reaction is often unreacted starting material. Other potential impurities include isomeric byproducts or over-brominated species, depending on the reaction conditions.
Q2: What are the primary methods for removing veratric acid from the this compound product?
The two primary methods for purification are recrystallization and column chromatography . The choice between these methods depends on the scale of the purification, the level of impurity, and the desired final purity.
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique to monitor the separation of this compound from veratric acid. A suitable mobile phase, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid, should be used to achieve good separation of the two spots on the TLC plate.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Problem 1: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Excessive solvent used: The product remains dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Cooling too rapidly: Small, impure crystals may form. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Washing with a warm solvent: The purified crystals are redissolved during the washing step. | Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Problem 2: The product "oils out" instead of crystallizing.
| Potential Cause | Recommended Solution |
| High concentration of impurities: Impurities can lower the melting point of the mixture. | Attempt a preliminary purification by another method, such as a solvent wash, before recrystallization. |
| Solution is supersaturated: The product comes out of solution at a temperature above its melting point. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. |
| Incorrect solvent choice: The solvent's boiling point may be too high. | Select a solvent with a lower boiling point. |
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the product and starting material.
| Potential Cause | Recommended Solution |
| Incorrect mobile phase polarity: The polarity of the eluent is too high or too low. | Optimize the mobile phase composition using TLC. A common mobile phase for separating aromatic carboxylic acids is a mixture of hexane and ethyl acetate, often with a small percentage (0.5-1%) of acetic acid to suppress deprotonation and reduce tailing. |
| Column overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of crude material for the column size (typically 1-5% of the stationary phase weight). |
| Uneven column packing: Channels in the stationary phase lead to poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Problem 2: The product elutes with streaks or "tails".
| Potential Cause | Recommended Solution |
| Interaction of the carboxylic acid with silica gel: The acidic proton can interact strongly with the polar stationary phase. | Add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase to reduce these interactions. |
| Sample is not concentrated enough during loading: The initial band of the sample on the column is too broad. | Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. |
Data Presentation
Table 1: Solubility of Veratric Acid in Various Solvents at 25°C
| Solvent | Molar Solubility (mol/L) |
| Water | 0.0032 |
| Methanol | 0.81 |
| Ethanol | 0.58 |
| Ethyl Acetate | 0.45 |
| Acetone | 1.12 |
| Dichloromethane | 0.15 |
| Hexane | Insoluble |
Data is approximate and compiled from various sources for illustrative purposes.
Based on this data, a solvent system where both compounds have high solubility at elevated temperatures but differing solubility at lower temperatures would be ideal for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude product.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a starting point for the chromatographic separation of this compound from veratric acid.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. A starting point could be a 7:3 or 8:2 hexane:ethyl acetate mixture. To this, add 0.5% acetic acid to improve the peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Characterization of unexpected byproducts in 3-Bromo-4,5-dimethoxybenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4,5-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A common method for the synthesis of this compound is through the electrophilic bromination of 3,4-dimethoxybenzoic acid. This reaction typically involves the use of bromine in a suitable solvent system, such as concentrated hydrochloric acid.[1]
Q2: What are the expected and unexpected byproducts during the synthesis of this compound via bromination of 3,4-dimethoxybenzoic acid?
A2: During the bromination of 3,4-dimethoxybenzoic acid, several byproducts can be formed. Expected byproducts include unreacted starting material and potentially some dibrominated products. Unexpected byproducts can arise from over-bromination at different positions on the aromatic ring or even decarboxylation followed by bromination. A patent for the synthesis of the isomeric 2-bromo-4,5-dimethoxybenzoic acid identifies unreacted starting material, dibrominated decarboxylated product (1,2-dibromo-4,5-dimethoxybenzene), and other dibrominated benzoic acid isomers as byproducts.[1]
Q3: What are some common downstream reactions of this compound?
A3: As a carboxylic acid, this compound can undergo various reactions such as esterification and amidation. The bromine atom also allows for participation in cross-coupling reactions, like Suzuki or Sonogashira couplings, to build more complex molecules. While specific byproducts for these reactions with this compound are not extensively documented in the provided search results, general principles of these reactions apply. For instance, in amide coupling reactions using reagents like EDC HCl, common byproducts can include N-acylurea derivatives.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and reactions of this compound.
Issue 1: Low Yield of this compound in Bromination Reaction
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.[2] |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography can be employed for effective purification.[2] |
| Suboptimal reaction conditions. | Vary the amount of bromine, reaction temperature, and reaction time to find the optimal conditions for your specific setup.[1] |
Issue 2: Presence of Significant Amounts of Byproducts in Bromination Reaction
| Potential Cause | Recommended Solution |
| Over-bromination leading to dibrominated products. | Carefully control the stoichiometry of the brominating agent. Adding the bromine dropwise at a controlled temperature can help minimize over-reaction. |
| Formation of isomeric bromo-products. | The directing effects of the methoxy and carboxylic acid groups influence the position of bromination. Purification by recrystallization or column chromatography is necessary to separate isomers.[2] |
| Presence of unreacted starting material. | Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion. Monitor via TLC to confirm the consumption of the starting material. |
Data Presentation
The following table summarizes the byproducts identified in a patented synthesis of 2-bromo-4,5-dimethoxybenzoic acid, which is a constitutional isomer of the topic compound and is synthesized from the same precursor. The data highlights the relationship between reaction conditions and the formation of various byproducts.
Table 1: Byproduct Profile in the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid [1]
| Reaction Conditions | 3,4-dimethoxybenzoic acid (Starting Material) | 1,2-dibromo-4,5-dimethoxybenzene | 2,3-dibromo-4,5-dimethoxybenzoic acid | 2,6-dibromo-4,5-dimethoxybenzoic acid |
| Condition Set 1 | Present | Present | Present | Present |
| Condition Set 2 | Present | Present | Present | Present |
| Condition Set 3 | Present | Present | Present | Present |
Note: The patent abstract mentions that the relationship between reaction conditions and yield is shown in "Table 1" of the patent document. The specific quantitative data from that table is not available in the provided search result, but the presence of these byproducts under different conditions is noted.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid
This protocol is adapted from a patent for the synthesis of the isomeric 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzoic acid and can be considered as a starting point for the synthesis of this compound.[1]
Materials:
-
3,4-dimethoxybenzoic acid
-
Bromine
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Copper sulfate pentahydrate
-
Pyridine
Procedure:
-
Cause 3,4-dimethoxybenzoic acid to react with bromine in concentrated hydrochloric acid.
-
The reaction progress can be monitored by varying the amount of bromine, reaction temperature, and reaction time to optimize the yield of the desired product and minimize byproducts.
-
Upon completion, the crude product can be isolated.
-
For purification, add water to the crude crystals of the product and sodium carbonate.
-
Stir the mixture under heating (e.g., at 80°C).
-
A copper sulfate solution prepared from copper sulfate pentahydrate, water, and pyridine is added to the mixture.
-
The resultant mixture is further heated and stirred (e.g., at 90 to 100°C for one hour).
-
The mixture is cooled (e.g., to 50°C), and concentrated hydrochloric acid is added dropwise to precipitate the purified product.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.
General Synthesis and Reaction Pathway
Caption: General synthesis pathway and potential downstream reactions of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, HPLC, GC-MS) to confirm the consumption of the starting material before work-up. Extend the reaction time if necessary. - Reaction Temperature: While bromination of activated rings is often performed at low temperatures to control selectivity, insufficient temperature may lead to a sluggish reaction. A carefully controlled increase in temperature may be necessary. - Reagent Quality: Use a fresh, high-quality brominating agent. For instance, bromine should be protected from light and moisture. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. |
| Suboptimal Reagent Stoichiometry | - Brominating Agent: An insufficient amount of the brominating agent will result in incomplete conversion. A slight excess (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to the formation of di-brominated byproducts. |
| Product Loss During Work-up and Purification | - Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery. - Precipitation/Crystallization: Ensure the pH is optimized for complete precipitation of the carboxylic acid. The choice of solvent for recrystallization is critical to minimize loss. |
| Side Reactions | - Formation of Isomers: The primary competing reaction is the formation of the 2-bromo and 6-bromo isomers. Reaction conditions, particularly the choice of solvent and catalyst, can influence regioselectivity. - Di-bromination: The formation of 2,6-dibromo-3,4-dimethoxybenzoic acid can occur, especially with an excess of the brominating agent or at higher temperatures. |
Issue 2: Presence of Significant Impurities in the Final Product
Symptom: The isolated product shows the presence of starting material, isomeric byproducts, or di-brominated species upon analysis (e.g., NMR, HPLC).
| Impurity | Potential Cause | Mitigation and Purification Strategy |
| Unreacted Starting Material (3,4-Dimethoxybenzoic Acid) | - Incomplete reaction. | - Increase reaction time or temperature as described above. - Purification can be achieved by recrystallization, as the starting material and product are likely to have different solubilities. Column chromatography can also be effective. |
| Isomeric Byproducts (e.g., 2-Bromo- and 6-Bromo-4,5-dimethoxybenzoic acid) | - The methoxy groups and the carboxylic acid group direct the electrophilic substitution to different positions. The formation of multiple isomers is a common challenge in the bromination of substituted benzoic acids. | - Reaction Conditions: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the formation of one isomer over another. The use of a Lewis acid catalyst might also alter the regioselectivity. - Purification: Separating isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful column chromatography with a high-resolution stationary phase may be required. Recrystallization from a carefully selected solvent system might allow for the selective crystallization of the desired isomer. |
| Di-brominated Byproducts | - Use of excess brominating agent. - Higher reaction temperatures. | - Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents) and add it slowly to the reaction mixture. - Maintain a low reaction temperature. - These byproducts are typically less polar than the mono-brominated product and can often be separated by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic bromination of 3,4-dimethoxybenzoic acid (veratric acid). The two methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position of bromination is a result of the combined directing effects of these substituents.
Q2: What are the key parameters to control during the scale-up of the bromination reaction?
When scaling up, the following parameters are critical:
-
Temperature Control: The bromination of activated aromatic rings is often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. A jacketed reactor with controlled cooling is recommended.
-
Mixing: Homogeneous mixing is essential to ensure localized concentration gradients of the brominating agent are minimized, which can help to reduce the formation of di-brominated impurities.
-
Reagent Addition: The controlled, slow addition of the brominating agent is critical on a larger scale to maintain temperature and minimize side reactions.
-
Work-up: The work-up procedure, including quenching of excess bromine and extraction of the product, needs to be optimized for larger volumes.
Q3: How can I effectively remove isomeric impurities?
The separation of regioisomers is a significant challenge.[1]
-
Recrystallization: A systematic screening of solvents for recrystallization should be performed. A solvent system that provides a significant difference in solubility between the desired isomer and the impurities is ideal.
-
Column Chromatography: On a larger scale, flash chromatography with a carefully selected eluent system can be effective.
-
Preparative HPLC: For high-purity material, preparative HPLC is an option, although it can be costly for large quantities.
Experimental Protocols
Protocol 1: Bromination of 3,4-Dimethoxybenzoic Acid
This protocol is a general procedure and may require optimization.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting guide for reactions involving 3-Bromo-4,5-dimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 3-Bromo-4,5-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Reaction Setup
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a white to light yellow crystalline powder.[1] Its solubility is limited in non-polar solvents. For reactions, polar aprotic solvents are generally recommended.
| Solvent | Recommended Use |
| Tetrahydrofuran (THF) | Suzuki-Miyaura Coupling, Amide Coupling |
| N,N-Dimethylformamide (DMF) | Amide Coupling, Esterification |
| Dioxane | Suzuki-Miyaura Coupling |
| Ethanol/Methanol | Esterification (can act as both solvent and reactant) |
It is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific reaction conditions.
Esterification Reactions
Q2: My Fischer esterification of this compound is giving a low yield. What are the common causes and solutions?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor progress by Thin Layer Chromatography (TLC).[2] |
| Equilibrium Limitation | Use a large excess of the alcohol (serves as both reactant and solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3] |
| Insufficient Catalyst | Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] |
| Hydrolysis of Product | Ensure all reagents and glassware are dry to prevent the reverse reaction. |
Q3: I am observing side products in my esterification reaction. What could they be and how can I avoid them?
A potential side reaction, especially at high temperatures, is the formation of an ether from the alcohol. Careful control of the reaction temperature is crucial. If side products persist, consider using a milder esterification method such as the Steglich esterification.[5]
Amide Coupling Reactions
Q4: My amide coupling reaction with this compound is slow or incomplete. How can I improve it?
Several factors can affect the rate and completeness of amide coupling reactions.
| Potential Cause | Recommended Solution |
| Poor Carboxylic Acid Activation | Use a more efficient coupling reagent. Common choices include EDC/HOBt, HATU, or T3P®.[6] |
| Low Nucleophilicity of the Amine | For sterically hindered or electron-poor amines, increasing the reaction temperature may be necessary. Using a more potent coupling reagent like HATU can also be beneficial. |
| Solubility Issues | Ensure all reactants are fully dissolved. DMF is a common and effective solvent for amide coupling reactions. |
| Incorrect Base | A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to neutralize the acid formed during the reaction. |
Q5: I am seeing multiple spots on my TLC during amide coupling. What are the likely side products?
Common side products in amide coupling reactions include the formation of an N-acylurea byproduct if a carbodiimide-based coupling reagent like EDC is used without an additive like HOBt.[7] Additionally, if the reaction temperature is too high, side reactions involving the bromo and methoxy substituents could occur, although this is less common under standard amide coupling conditions.
Suzuki-Miyaura Coupling Reactions
Q6: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the potential issues?
Low yields in Suzuki-Miyaura couplings with electron-rich aryl bromides like this compound are a common challenge. The electron-donating methoxy groups can decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
| Potential Cause | Recommended Solution |
| Low Reactivity of Aryl Bromide | Use a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂ are often effective for electron-rich aryl bromides.[8][9] |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with electron-rich boronic acids.[8] Using anhydrous conditions, choosing a weaker base, or using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[8][10] |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form a biaryl byproduct. This is more likely if the cross-coupling reaction is slow. Optimizing the catalyst and reaction conditions to favor the cross-coupling is key. |
| Catalyst Decomposition | Palladium catalysts can decompose to inactive palladium black, especially at high temperatures.[8] Ensure the reaction is run under an inert atmosphere and consider using a more stable pre-catalyst. |
Purification
Q7: I am having difficulty purifying the product of my reaction. What are the general guidelines?
The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This usually involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products based on polarity. For derivatives of this compound, a common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvent systems for similar compounds include methanol/water or ethyl acetate/hexanes.[11]
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl 3-Bromo-4,5-dimethoxybenzoate
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add the concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from methanol/water or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Protocol 2: Amide Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound and the amine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU in one portion and continue to stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or recrystallization.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[8]
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 20731-48-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Purity Assessment of 3-Bromo-4,5-dimethoxybenzoic Acid: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that underpins the reliability of scientific results and the safety of pharmaceutical products. 3-Bromo-4,5-dimethoxybenzoic acid is a key building block in organic synthesis, and its purity must be rigorously assessed. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for determining the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for routine quality control, offering a good balance of selectivity, sensitivity, and throughput.[1] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Potentiometric Titration offer unique advantages and can be used as orthogonal techniques for comprehensive purity assessment.
Comparison of Analytical Methods
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for impurity profiling, the desired level of sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] Requires derivatization for non-volatile analytes.[1] | Measurement of the potential difference between two electrodes to determine the equivalence point of a neutralization reaction.[1] |
| Primary Application | Quantitative purity determination and impurity profiling.[1] | Identification and quantification of volatile impurities and the main compound after derivatization.[1] | High-accuracy assay of the bulk active pharmaceutical ingredient (API).[1] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase), followed by filtration.[2] | Derivatization (e.g., methylation) to increase volatility, followed by extraction.[1] | Dissolution in a suitable solvent (e.g., neutralized ethanol).[1] |
| Typical Analysis Time | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Selectivity | Good to excellent, highly dependent on column and mobile phase selection. | Excellent, provides structural information for impurity identification. | Low, measures total acidity and is not specific to the target compound. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[1] | High sensitivity and specificity, definitive peak identification through mass spectra.[1] | High precision and accuracy, an absolute method not requiring a reference standard of the same compound.[1] |
| Limitations | Requires a chromophore for UV detection, may require method development for complex mixtures. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.[1] | Not suitable for impurity profiling, susceptible to interference from other acidic or basic impurities. |
Experimental Protocols
The following protocols provide a starting point for the purity analysis of this compound.
This method is based on established procedures for similar aromatic carboxylic acids and is suitable for routine purity analysis.[2][3]
1. Instrumentation and Equipment:
-
HPLC system with a pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[4]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Chromatography data acquisition software.[4]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Diluent: Acetonitrile/Water (50:50, v/v).[4]
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture, e.g., 60% Mobile Phase B.[2] (Gradient elution may be required for complex impurity profiles).[1][6]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the diluent to achieve a concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
This classic method provides a highly accurate assay of the acidic compound.[1]
1. Instrumentation and Equipment:
-
Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.[1]
2. Reagents and Solutions:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.[1]
-
Ethanol (neutralized).[1]
-
High-purity water.[1]
3. Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.[1]
-
Titrate the solution with the standardized 0.1 M NaOH solution while monitoring the pH.
-
The equivalence point is determined from the titration curve, which is used to calculate the purity of the acid.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for determining the purity of this compound using HPLC.
References
A Comparative Guide to GC-MS and Alternative Methods for Purity Validation of 3-Bromo-4,5-dimethoxybenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Bromo-4,5-dimethoxybenzoic acid is a critical step in the quality control process. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of this compound.
GC-MS Method for this compound
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester or silyl ester. This enhances chromatographic performance, leading to sharper peaks and improved sensitivity.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF).
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Cap the vial tightly and heat at 70°C for 30 minutes. This silylation reaction converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and impurity identification. For quantitative analysis of the main peak and known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
GC-MS Analytical Workflow
GC-MS analytical workflow for this compound.
Comparison with Alternative Methods
While GC-MS is a powerful technique, HPLC-UV and LC-MS are common alternatives for the analysis of non-volatile and thermally labile compounds, offering distinct advantages and disadvantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile compounds like aromatic carboxylic acids.[1] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the analyte has maximum absorbance (e.g., around 230-280 nm).
-
Column Temperature: 30-40°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities at very low levels. For acidic compounds like this compound, electrospray ionization (ESI) in negative ion mode is typically employed.
Typical LC-MS Method Parameters:
-
LC System: Similar to HPLC-UV.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Source: ESI in negative ion mode.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium acetate or formic acid to ensure compatibility with the MS detector.
Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS for the analysis of aromatic carboxylic acids. The values are indicative and can vary depending on the specific instrumentation and method optimization.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV absorbance detection. | Combines HPLC separation with mass spectrometric detection. |
| Analyte Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. | Suitable for a wide range of polarities and volatilities. |
| Selectivity | High (mass-based detection). | Moderate to high (dependent on chromatographic resolution). | Very high (based on mass-to-charge ratio and fragmentation). |
| Sensitivity (Typical LOQ) | ng/mL to pg/mL (in SIM mode). | 0.1 - 1 µg/mL.[1][2][3] | pg/mL to fg/mL. |
| Linearity (r²) | > 0.995. | > 0.999.[2] | > 0.99. |
| Precision (%RSD) | < 5%. | < 2% for the main component. | < 10% for trace analysis. |
| Sample Throughput | Moderate (derivatization step adds time). | High. | High. |
| Cost | Moderate to high. | Low to moderate. | High. |
Logical Comparison of Analytical Techniques
References
A Comparative Guide to the Reactivity of 3-Bromo-4,5-dimethoxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4,5-dimethoxybenzoic acid and its structural isomers. The positioning of the bromo and dimethoxy substituents on the benzoic acid framework significantly influences the molecule's acidity, as well as its susceptibility to electrophilic and nucleophilic substitution reactions. Understanding these differences is crucial for synthetic strategy and the design of novel therapeutics.
Introduction to Isomeric Variations
The isomers of bromo-dimethoxybenzoic acid share the same molecular formula, C₉H₉BrO₄, but differ in the arrangement of their substituents on the benzene ring. For the purpose of this guide, we will focus on the isomers derived from 3,4-dimethoxybenzoic acid and 2,3-dimethoxybenzoic acid, which are common precursors. The target compound, this compound, serves as our primary reference point.
Comparative Analysis of Reactivity
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects imparted by the bromine atom, the two methoxy groups, and the carboxylic acid group.
-
Electronic Effects : Methoxy groups (-OCH₃) are strong electron-donating groups (EDGs) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The bromine atom is an electron-withdrawing group (EWG) through induction (-I effect) and a weak electron-donating group through resonance (+R effect). The carboxylic acid group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution.[1][2]
-
Steric Effects : The "ortho effect" is a significant factor, where a substituent in the position ortho to the carboxylic acid group can sterically force the -COOH group out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, leading to an increase in the acidity of the benzoic acid.[3][5]
Acidity (pKa) Comparison
The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity.[2][6]
Table 1: Predicted Relative Acidity of Bromo-dimethoxybenzoic Acid Isomers
| Compound | Structure | Predicted Relative Acidity | Rationale |
| Reference: this compound | Br at C3, OMe at C4, C5 | Moderate | The bromine atom's electron-withdrawing inductive effect increases acidity. The two methoxy groups have a combined electron-donating effect that counteracts this to some extent. |
| Isomer 1: 2-Bromo-4,5-dimethoxybenzoic Acid | Br at C2, OMe at C4, C5 | Highest | The bromine atom at the ortho position exerts a strong ortho effect, significantly increasing acidity due to steric hindrance with the carboxylic acid group.[3][4][5] |
| Isomer 2: 6-Bromo-2,3-dimethoxybenzoic Acid | Br at C6, OMe at C2, C3 | High | Similar to Isomer 1, the bromine at an ortho position (C6) will induce a significant ortho effect, leading to high acidity. |
| Isomer 3: 5-Bromo-2,3-dimethoxybenzoic Acid | Br at C5, OMe at C2, C3 | Lower | The bromine is meta to the carboxylic acid, so its electron-withdrawing inductive effect will increase acidity compared to the unsubstituted acid. The ortho and meta methoxy groups will have competing electronic effects. |
Logical Relationship for Acidity Prediction
Caption: Factors influencing the predicted acidity of isomers.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the methoxy groups are activating and ortho-, para-directing, while the carboxylic acid and bromine are deactivating.[1][7] The outcome of an EAS reaction, such as nitration or further bromination, will depend on the interplay of these directing effects and steric hindrance.
Table 2: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Compound | Directing Effects | Predicted Major Product(s) of Nitration |
| Reference: this compound | -COOH: meta-directing (to C2, C6)-OMe (C4, C5): ortho-, para-directing-Br: ortho-, para-directing | Nitration is likely to be difficult due to the deactivating effects of -COOH and -Br. The most likely position for substitution would be C6, directed by the C5-methoxy group. |
| Isomer 1: 2-Bromo-4,5-dimethoxybenzoic Acid | -COOH: meta-directing (to C3, C5)-OMe (C4, C5): ortho-, para-directing-Br: ortho-, para-directing | The C6 position is activated by the C5-methoxy group and is the most probable site of substitution. |
| Isomer 2: 6-Bromo-2,3-dimethoxybenzoic Acid | -COOH: meta-directing (to C3, C5)-OMe (C2, C3): ortho-, para-directing-Br: ortho-, para-directing | The C4 and C5 positions are activated by the methoxy groups. C5 is sterically less hindered. |
| Isomer 3: 5-Bromo-2,3-dimethoxybenzoic Acid | -COOH: meta-directing (to C3, C5)-OMe (C2, C3): ortho-, para-directing-Br: ortho-, para-directing | The C4 and C6 positions are activated by the methoxy groups. C6 is likely favored due to less steric hindrance. |
Experimental Workflow for Electrophilic Nitration
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | FB19136 [biosynth.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromo-2,3-dimethoxybenzoic acid | 60555-93-3 | FB70788 [biosynth.com]
- 7. youtube.com [youtube.com]
The 3-Bromo-4,5-dimethoxybenzoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Anticancer Agents
Introduction: Unlocking Therapeutic Potential Through Structural Analogy
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can be systematically modified to enhance therapeutic efficacy is paramount. The 3-Bromo-4,5-dimethoxybenzoic acid scaffold represents a promising, yet underexplored, platform for the development of targeted anticancer agents. While direct, extensive structure-activity relationship (SAR) data for this specific family of derivatives is emerging, its profound structural homology to known bioactive molecules provides a strong rationale for its investigation.
Notably, the arrangement of the bromo and methoxy substituents on the phenyl ring closely mimics the 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a well-established pharmacophore in a class of potent anticancer agents known as colchicine binding site inhibitors (CBSIs), which disrupt microtubule dynamics, a critical process in cell division.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis, making them a validated target in oncology.[2][3]
This guide will provide a comparative analysis of this compound derivatives, drawing upon established principles from related compound series. We will explore synthetic strategies, compare the predicted biological activities of key derivatives, and provide detailed experimental protocols to empower researchers to validate these hypotheses and unlock the full therapeutic potential of this chemical scaffold.
Synthetic Strategies: From Carboxylic Acid to Bioactive Amides
The carboxylic acid moiety of this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, primarily through the formation of esters and amides.[4][5] Amide derivatives are of particular interest in medicinal chemistry as the N-H and C=O groups can form crucial hydrogen bonds with protein targets, enhancing binding affinity and specificity. Furthermore, modifying the amine component allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
The conversion to an amide is typically achieved via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by nucleophilic attack by a chosen amine. Common activating agents include thionyl chloride or a combination of a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt).[6]
Caption: General workflow for the synthesis of amide derivatives.
Comparative Analysis of Biological Activity
The primary hypothesis for the biological activity of this compound derivatives centers on their potential to act as tubulin polymerization inhibitors, similar to established CBSIs.[1]
Tubulin Polymerization Inhibition: A Colchicine Site-Binding Hypothesis
The colchicine binding site on β-tubulin is a pocket that accommodates the trimethoxyphenyl (TMP) ring of many inhibitors.[2] It is hypothesized that the 4,5-dimethoxy groups on our scaffold mimic the corresponding groups on the TMP moiety, while the bromine atom at position 3 may serve a dual role: acting as a bioisostere for the 3-methoxy group and potentially forming halogen bonds with the protein to enhance binding affinity.
Modification of the carboxylic acid to various amides is a key strategy to probe the regions surrounding the binding pocket. By introducing different substituents on the amine, one can explore additional hydrophobic or hydrogen-bonding interactions, potentially leading to increased potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on established knowledge of CBSIs, we can predict a preliminary SAR for this scaffold.[3] The core 3-bromo-4,5-dimethoxyphenyl group is considered essential for binding. The key point of diversification is the amide substituent (R-group), where size, electronics, and hydrogen-bonding potential will dictate the inhibitory activity.
| Derivative ID | R-Group (Amide) | Predicted Key Interactions | Predicted Tubulin Polymerization Inhibition (IC₅₀) | Rationale & Supporting Evidence |
| 1 | -OH (Parent Acid) | Potential for H-bond donation/acceptance. May be ionized at physiological pH, limiting cell permeability. | Moderate to Low | The core scaffold provides baseline activity. Carboxylic acids can be less potent than corresponding amides in some series. |
| 2 | -OCH₃ (Methyl Ester) | Increased lipophilicity compared to acid, improving cell permeability. Lacks H-bond donor. | Moderate | Esterification is a common prodrug strategy. Activity depends on intracellular hydrolysis to the active acid form. |
| 3 | -NH-CH₃ (N-methyl amide) | H-bond donor. Small, flexible group. | High | Small alkyl amides can fit well into binding pockets. The N-H provides a key H-bond. |
| 4 | -NH-Phenyl | Introduces a second aromatic ring. Potential for π-π stacking interactions. | High to Very High | Many potent CBSIs feature a second aryl ring. The phenyl group can explore a hydrophobic sub-pocket. |
| 5 | -NH-(4-methoxyphenyl) | Similar to 4 , but with an electron-donating group. Can enhance H-bonding potential of nearby groups. | Very High | Electron-donating groups on the second aryl ring often increase potency in related inhibitor series.[3] |
| 6 | -NH-(CH₂)₂-OH (Ethanolamine) | Introduces flexibility and a terminal hydroxyl group for additional H-bonding. | High | The hydroxyl group can pick up additional interactions with polar residues at the edge of the binding site. |
Note: The predicted IC₅₀ values are qualitative estimates for comparative purposes, based on SAR trends observed in structurally related tubulin inhibitors like combretastatins and other colchicine-site binders.[3]
Caption: Key SAR takeaways for this compound derivatives.
Experimental Protocols
To validate the hypotheses presented, rigorous experimental evaluation is necessary. The following protocols provide a self-validating system for synthesis and biological characterization.
Protocol 1: Synthesis of N-(4-methoxyphenyl) Amide Derivative (Compound 5)
This protocol describes the synthesis of a representative amide derivative using a standard peptide coupling method.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.[6]
-
Coupling: Add p-anisidine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Work-up: Pour the reaction mixture into water and extract with DCM (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted acid and coupling reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-methoxyphenyl) amide.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity).[5][6]
Materials:
-
Purified bovine tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (e.g., Compound 5 ) and controls (Paclitaxel as enhancer, Colchicine as inhibitor)
-
DMSO (for dissolving compounds)
-
Pre-chilled 96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (<1%).
-
Reaction Mixture: On ice, prepare the tubulin polymerization mixture. For a final volume of 100 µL per well, this typically includes buffer, tubulin (to a final concentration of 3-4 mg/mL), glycerol (to 10% v/v), and GTP (to 1 mM).
-
Assay Setup: Add 10 µL of the diluted test compound, control, or vehicle (buffer with DMSO) to the appropriate wells of the pre-chilled 96-well plate.
-
Initiation: Add 90 µL of the ice-cold tubulin polymerization mixture to each well to initiate the reaction. Mix gently by pipetting, avoiding bubbles.
-
Data Acquisition: Immediately place the plate into the microplate reader, pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time for each concentration. Determine the maximum rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance). Calculate the IC₅₀ value for the test compound, which is the concentration that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel tubulin polymerization inhibitors. By leveraging established SAR principles from the well-known 3,4,5-trimethoxyphenyl moiety, researchers can rationally design and synthesize derivatives with high potential for potent anticancer activity. The key to unlocking this potential lies in the systematic modification of the carboxylic acid group, particularly through the synthesis of diverse amides, to optimize interactions within the colchicine binding site of tubulin.
Future work should focus on synthesizing a broader library of derivatives and evaluating them using the protocols outlined herein. Promising compounds should then be advanced into cell-based assays to assess their antiproliferative activity against various cancer cell lines, followed by studies to elucidate their effects on the cell cycle and induction of apoptosis. This systematic approach, grounded in the principles of medicinal chemistry and guided by robust biological assays, will pave the way for the potential development of a new class of effective anticancer therapeutics.
References
- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-4,5-dimethoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 3-Bromo-4,5-dimethoxybenzoic acid, a substituted benzoic acid derivative, presents a versatile starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. While direct and extensive research on derivatives of this specific molecule is emerging, a comparative analysis of structurally related compounds, particularly those sharing the brominated and dimethoxylated phenyl motif, provides valuable insights into their potential anticancer, antimicrobial, and anti-inflammatory properties.
This guide offers an objective comparison of the biological activities of various compound classes synthesized from precursors analogous to this compound. The performance of these compounds is supported by experimental data from peer-reviewed studies, with a focus on quantitative metrics to facilitate meaningful comparisons. Detailed methodologies for key experiments are also provided to ensure reproducibility and further investigation.
Anticancer Activity: A Promising Frontier
Derivatives incorporating the bromo- and dimethoxy-phenyl scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. Chalcones and their hybrids, in particular, have emerged as a promising class of anticancer agents. The presence of halogens, such as bromine, on the chalcone framework has been shown to enhance cytotoxic potency.
Comparative Anticancer Activity Data
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value (µM) | Reference |
| Brominated Chalcone | (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Gastric Cancer Cells | 3.57–5.61 | [1] |
| Chalcone-Pyrazole Hybrid | Chalcone-pyrazole hybrid 31 | Hepatocellular Carcinoma (HCC) | 0.5–4.8 | [1] |
| Chalcone-Tetrazole Hybrid | Chalcone-tetrazole hybrid 32 | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | 0.6–3.7 (µg/mL) | [1] |
| Polymethoxylated Chalcone | 2'-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma and Leukemia | 9.76-40.83 | [1] |
Antimicrobial Activity: Combating Microbial Resistance
The development of new antimicrobial agents is a critical area of research. Compounds derived from dimethoxybenzoic acid, such as hydrazones, have shown promising activity against a range of bacteria and fungi. The molecular hybridization of a bioactive pharmacophore with the dimethoxybenzoyl moiety can lead to enhanced antimicrobial efficacy.
Comparative Antimicrobial Activity Data
| Compound Class | Specific Derivative Example | Microbial Strain | MIC Value (µg/mL) | Reference |
| Benzohydrazide | N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (4a) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising Activity | [2] |
| Benzohydrazide | N'-(4-nitrobenzylidene)-3,4-dimethoxybenzohydrazide (4h) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising Activity | [2] |
| Benzohydrazide | N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide (4i) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising Activity | [2] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Phenolic compounds, including derivatives of benzoic acid, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of key pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway. The substitution pattern on the phenyl ring, including the presence of methoxy and halogen groups, can significantly influence this activity.
Key Findings on Anti-inflammatory Effects:
-
Inhibition of Pro-inflammatory Mediators: Phenolic compounds can suppress the production of pro-inflammatory cytokines.[3]
-
Modulation of Signaling Pathways: A crucial mechanism for the anti-inflammatory action of these compounds is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[4]
-
Structure-Activity Relationship: The anti-inflammatory activity is influenced by the substitution pattern on the aromatic ring. For instance, halogenated resorcinols have shown significant suppression of inflammatory reactions.[5]
Visualizing the Science: Diagrams and Workflows
To better understand the synthesis, mechanisms, and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Workflow of the MTT assay for anticancer activity.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.
-
Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture.
-
Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Conclusion
While direct data on the biological activities of compounds synthesized specifically from this compound is still being explored, the evidence from structurally analogous compounds is highly encouraging. The bromo- and dimethoxy-phenyl scaffold is a key pharmacophore that imparts significant anticancer, antimicrobial, and anti-inflammatory properties to a variety of molecular frameworks, including chalcones and hydrazones. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, offering a comparative basis for the design and synthesis of novel therapeutic agents derived from this promising chemical entity. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. mdpi.com [mdpi.com]
- 5. ON THE ANTI-INFLAMMATORY ACTIVITY OF SOME SUBSTITUTED PHENOLIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Bromo-4,5-dimethoxybenzoic Acid
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of substituted benzoic acid derivatives is a critical endeavor. 3-Bromo-4,5-dimethoxybenzoic acid is a valuable building block in the preparation of various complex molecules. This guide provides a comparative analysis of two distinct synthetic pathways to this target compound, offering detailed experimental protocols and quantitative data to inform methodological choices.
The two routes explored are:
-
Route 1: A two-step synthesis commencing with the bromination of 3,4-dimethoxybenzaldehyde, followed by the oxidation of the resulting 3-bromo-4,5-dimethoxybenzaldehyde.
-
Route 2: A three-step pathway beginning with the nitration of 3,4-dimethoxybenzoic acid (veratric acid), followed by reduction of the nitro group to an amine, and culminating in a Sandmeyer reaction to introduce the bromine atom.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Bromination and Oxidation | Route 2: Nitration, Reduction, and Sandmeyer Reaction |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |
| Overall Yield | Moderate | Low to Moderate |
| Number of Steps | 2 | 3 |
| Key Reagents | Bromine, Acetic Acid, Oxone® | Nitric Acid, Iron, HCl, NaNO₂, CuBr |
| Reaction Conditions | Moderate temperatures | Requires low-temperature control for diazotization |
| Purity of Final Product | High, purification by recrystallization | Good, purification by recrystallization |
Experimental Protocols
Route 1: Bromination of 3,4-Dimethoxybenzaldehyde and Subsequent Oxidation
This route offers a more direct approach to the target molecule.
Step 1: Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde
A solution of 3,4-dimethoxybenzaldehyde in glacial acetic acid is treated with a solution of bromine in acetic acid. The reaction mixture is stirred at room temperature, leading to the selective bromination at the 5-position. The product is then isolated by precipitation and filtration.
Step 2: Oxidation to this compound
The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. A mixture of Oxone® in acetonitrile is stirred vigorously, to which the 3-bromo-4,5-dimethoxybenzaldehyde is added. The reaction is monitored until completion, and the product is isolated by filtration and can be further purified by recrystallization.
Route 2: Nitration of Veratric Acid, Reduction, and Sandmeyer Reaction
This pathway utilizes a common and inexpensive starting material and employs classic named reactions.
Step 1: Nitration of 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzoic acid is carefully added to a mixture of nitric acid and sulfuric acid at a low temperature. The reaction mixture is stirred, and the resulting nitro compound is isolated by pouring the mixture onto ice, followed by filtration.
Step 2: Reduction of 5-Nitro-3,4-dimethoxybenzoic Acid
The nitro-substituted benzoic acid is reduced to the corresponding amine using iron powder in the presence of hydrochloric acid. The reaction is heated, and upon completion, the mixture is filtered, and the amino-benzoic acid is precipitated by adjusting the pH.
Step 3: Sandmeyer Reaction of 3-Amino-4,5-dimethoxybenzoic Acid
The amine is converted to a diazonium salt by treatment with sodium nitrite in an acidic solution at low temperature. This diazonium salt is then added to a solution of copper(I) bromide to yield the final this compound, which is isolated by filtration and can be purified by recrystallization.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
A Spectroscopic Showdown: Unmasking 3-Bromo-4,5-dimethoxybenzoic Acid and Its Precursors
For researchers, scientists, and professionals in drug development, a precise understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Bromo-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry, alongside its key precursors, vanillic acid and 3-bromovanillic acid. The supporting experimental data, presented in a clear tabular format, and detailed experimental protocols offer a practical resource for laboratory work.
The journey to synthesizing this compound often begins with vanillic acid, a naturally occurring phenolic compound. The synthetic route typically involves the methylation of the hydroxyl group of vanillic acid, followed by regioselective bromination. Understanding the spectroscopic shifts at each stage is crucial for monitoring the reaction progress and confirming the identity of the products.
Synthetic Pathway Overview
The logical progression from the starting material to the final product is illustrated in the following workflow diagram. This pathway highlights the key transformation steps involved in the synthesis of this compound.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and assessing the purity of the synthesized materials.
Table 1: ¹H NMR Data (ppm)
| Compound | Ar-H | -OCH₃ | -OH | -COOH |
| Vanillic Acid | 7.55 (d, J=1.9 Hz, 1H), 7.53 (dd, J=8.2, 1.9 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H) | 3.85 (s, 3H) | 9.7 (br s, 1H) | 12.5 (br s, 1H) |
| 3-Bromovanillic Acid | 7.6 (d, J=1.8 Hz, 1H), 7.3 (d, J=1.8 Hz, 1H) | 3.9 (s, 3H) | ~6.0 (br s, 1H) | ~13.0 (br s, 1H) |
| This compound | 7.45 (d, J=1.8 Hz, 1H), 7.25 (d, J=1.8 Hz, 1H) | 3.92 (s, 3H), 3.88 (s, 3H) | - | ~13.2 (br s, 1H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -OCH₃ |
| Vanillic Acid | 167.5 | 151.8, 147.8, 121.5 | 124.5, 115.3, 113.0 | 56.0 |
| 3-Bromovanillic Acid | ~167.0 | ~152.0, ~148.0, ~124.0, ~110.0 | ~126.0, ~115.0 | ~56.5 |
| This compound | ~166.8 | ~153.0, ~149.0, ~125.0, ~112.0 | ~127.0, ~116.0 | ~56.8, ~56.2 |
Table 3: IR Data (cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C-O (Ether) | C-Br |
| Vanillic Acid[1] | 2500-3300 (broad) | ~1680 | ~1250 | - |
| 3-Bromovanillic Acid | 2500-3300 (broad) | ~1685 | ~1255 | ~650-750 |
| This compound | 2500-3300 (broad) | ~1690 | ~1260 | ~650-750 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Vanillic Acid | 168 | 153, 125, 97 |
| 3-Bromovanillic Acid | 246/248 (isotope pattern) | 229/231, 201/203, 122 |
| This compound | 260/262 (isotope pattern) | 245/247, 217/219, 136 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis of this compound
This protocol outlines the methylation of vanillic acid followed by bromination.
Step 1: Methylation of Vanillic Acid
-
Materials: Vanillic acid, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
Dissolve vanillic acid (1 equivalent) in acetone in a round-bottom flask.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add dimethyl sulfate (1.2 equivalents) dropwise while stirring.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the solid K₂CO₃ and evaporate the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4,5-dimethoxybenzoic acid.
-
Step 2: Bromination of 4,5-Dimethoxybenzoic Acid
-
Materials: 4,5-Dimethoxybenzoic acid, Bromine (Br₂), Glacial acetic acid.
-
Procedure:
-
Dissolve 4,5-dimethoxybenzoic acid (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a condenser.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compounds.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-14 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
References
Comparative Guide to Validating Reaction Completion in the Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for 3-Bromo-4,5-dimethoxybenzoic acid and details the analytical methods crucial for validating reaction completion. The information presented is intended to assist researchers in selecting appropriate synthetic routes and implementing effective monitoring and validation protocols.
Introduction
This compound is a valuable substituted benzoic acid derivative used as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. The precise introduction of a bromine atom onto the dimethoxylated benzene ring is a key synthetic step that requires careful monitoring to ensure high yield and purity of the final product. This guide compares two potential synthetic routes and outlines detailed experimental and analytical procedures for confirming the successful completion of the bromination reaction.
Comparison of Synthetic Strategies
Two primary strategies for the preparation of this compound are direct bromination of 3,4-dimethoxybenzoic acid and a multi-step synthesis commencing with the bromination of 3,4-dimethoxytoluene followed by oxidation.
| Parameter | Route 1: Direct Bromination | Route 2: Two-Step Synthesis from Toluene Derivative |
| Starting Material | 3,4-Dimethoxybenzoic acid | 3,4-Dimethoxytoluene |
| Key Reactions | Electrophilic Aromatic Bromination | Electrophilic Aromatic Bromination, Oxidation |
| Reagents | Bromine, Hydrochloric Acid | Bromine, Acetic Acid, Potassium Permanganate |
| Reported Yield | High | Multi-step yields can be lower |
| Purity | Potential for isomeric impurities | Purification required at intermediate and final steps |
| Reaction Time | Typically shorter, single step | Longer, multi-day synthesis |
| Advantages | Fewer synthetic steps | Utilizes a potentially more accessible starting material |
| Disadvantages | Potential for di-brominated byproducts | Longer reaction sequence, use of strong oxidizing agents |
Reaction Pathways and Validation Workflow
The following diagrams illustrate the synthetic pathways and the general workflow for validating the completion of the synthesis of this compound.
Experimental Protocols
Route 1: Direct Bromination of 3,4-Dimethoxybenzoic Acid
This method involves the direct electrophilic bromination of the starting benzoic acid.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Bromine
-
Concentrated Hydrochloric Acid
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add bromine (1.0-1.1 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Quench excess bromine by adding 10% sodium thiosulfate solution until the color dissipates.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Route 2: Two-Step Synthesis from 3,4-Dimethoxytoluene
This alternative route involves the bromination of 3,4-dimethoxytoluene followed by oxidation of the methyl group.
Part A: Bromination of 3,4-Dimethoxytoluene
Materials:
-
3,4-Dimethoxytoluene
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,4-dimethoxytoluene (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, pour the reaction mixture into water and quench with 10% sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield crude 5-bromo-3,4-dimethoxytoluene.
Part B: Oxidation to this compound
Materials:
-
5-Bromo-3,4-dimethoxytoluene
-
Potassium permanganate
-
Water
-
Hydrochloric acid
Procedure:
-
Suspend the crude 5-bromo-3,4-dimethoxytoluene in water.
-
Heat the mixture and add potassium permanganate (excess) portion-wise.
-
Reflux the reaction until the purple color of the permanganate has disappeared.
-
Cool the reaction and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product to obtain pure this compound.
Validation of Reaction Completion
Thorough analytical validation is essential to confirm the complete conversion of the starting material and to assess the purity of the synthesized this compound.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of the reaction.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
Data Interpretation: The reaction is considered complete when the spot corresponding to the starting material (3,4-dimethoxybenzoic acid or 5-bromo-3,4-dimethoxytoluene) is no longer visible on the TLC plate, and a new spot corresponding to the product is observed.
| Compound | Expected Rf (Hexanes:EtOAc, 7:3) |
| 3,4-Dimethoxybenzoic Acid | Lower Rf |
| This compound | Higher Rf |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the product and can be used to detect and quantify any remaining starting material or byproducts.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Column Temperature: 30 °C.
Data Interpretation: The reaction is complete when the peak corresponding to the starting material is absent or below a specified limit in the chromatogram of the reaction mixture. The purity of the final product is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the final product and ensuring the absence of starting material.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Data Comparison:
| Compound | ¹H NMR Spectral Data (indicative shifts, ppm) |
| 3,4-Dimethoxybenzoic Acid | ~7.7 (d, 1H), ~7.6 (s, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, OCH₃) |
| This compound | ~7.7 (s, 1H), ~7.3 (s, 1H), ~3.9 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃) |
The disappearance of the characteristic signals of the starting material and the appearance of the new signals corresponding to the brominated product confirm the completion of the reaction. Specifically, the change in the aromatic proton signals provides clear evidence of the bromination event.
By employing these synthetic and analytical methodologies, researchers can confidently synthesize and validate the completion of this compound, ensuring a high-quality product for subsequent applications in drug discovery and development.
Benchmarking the Efficacy of 3-Bromo-4,5-dimethoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-Bromo-4,5-dimethoxybenzoic acid derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting available experimental data, detailed methodologies, and outlining key signaling pathways, this document aims to inform the rational design of novel therapeutic agents based on this scaffold. While direct comparative studies on a wide range of this compound derivatives are limited, this guide synthesizes data from structurally related compounds to infer potential efficacy and guide future research.
Anticancer Activity: A Comparative Overview
Derivatives of benzoic acid and related phenolic compounds have demonstrated significant potential as anticancer agents. The inclusion of bromine and methoxy groups on the phenyl ring is thought to enhance lipophilicity and target engagement, potentially leading to improved cytotoxic activity.
In Vitro Cytotoxicity Data
The following table summarizes the anticancer activity of various compounds structurally related to this compound against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is compiled from multiple studies to provide a comparative perspective.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bromophenol Derivatives | ||||
| Bis(3-Bromo-4,5-dimethoxybenzene)ether | K562 | Chronic Myelogenous Leukemia | 8.09 (72h) | [1] |
| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 | Lung Cancer | 6.36 | |
| Benzamide Derivatives | ||||
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H520 | Non-Small Cell Lung Cancer | 1.36 | [2] |
| NCI-H1581 | Non-Small Cell Lung Cancer | 1.25 | [2] | |
| NCI-H226 | Non-Small Cell Lung Cancer | 2.31 | [2] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.14 | [2] | |
| NCI-H1703 | Non-Small Cell Lung Cancer | 1.85 | [2] | |
| Chalcone & Flavone Derivatives | ||||
| 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 | Breast Cancer | 4.12 | [3] |
| A549 | Lung Cancer | 7.40 | [3] | |
| Flavone derivative (3c) | MCF-7 | Breast Cancer | 6.96 | [3] |
| A549 | Lung Cancer | 6.42 | [3] |
Anti-inflammatory Potential: Targeting Key Signaling Pathways
Chronic inflammation is a key driver of various diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Structurally similar compounds to this compound have been shown to exert anti-inflammatory effects by inhibiting key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.
A study on 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a closely related compound, demonstrated its ability to suppress the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, MCP-1, and IL-6, in a mouse model of myocardial infarction.[4] This effect was attributed to the inhibition of NF-κB phosphorylation.[4]
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB signaling pathway is a central regulator of inflammation. The diagram below illustrates the proposed mechanism by which this compound derivatives may inhibit this pathway, based on data from structurally related compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of efficacy testing, this section provides detailed methodologies for key experiments cited in the evaluation of anticancer and anti-inflammatory activities.
Synthesis of this compound Amide Derivatives
A general procedure for the synthesis of amide derivatives is as follows:
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., DCM). The organic layer is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow: Cytotoxicity and Signaling Pathway Analysis
The following diagram outlines the typical workflow for evaluating the anticancer efficacy of this compound derivatives.
Caption: Workflow for assessing anticancer activity and mechanism of action.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation status of the NF-κB pathway.
-
Cell Lysis and Protein Extraction: After treatment with the derivatives, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound derivatives. The provided data and protocols offer a framework for further investigation and the development of novel, effective therapeutic agents.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the antimicrobial properties of substituted benzoic acids
A Comparative Analysis of the Antimicrobial Efficacy of Substituted Benzoic Acids
This guide provides a comparative analysis of the antimicrobial properties of various substituted benzoic acids, intended for researchers, scientists, and drug development professionals. The information presented is collated from recent studies and focuses on quantitative data, experimental methodologies, and proposed mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of substituted benzoic acids is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several benzoic acid derivatives against common bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Hydroxy and Methoxy Substituted Benzoic Acids against Escherichia coli
| Compound | Substituent Position(s) | MIC (mg/mL) | Reference |
| Benzoic acid | - | 1 | [1] |
| 2-hydroxybenzoic acid | 2-OH | 1 | [1] |
| 3-hydroxybenzoic acid | 3-OH | 2 | [1] |
| 4-hydroxybenzoic acid | 4-OH | 2 | [1] |
| 2,4-dihydroxybenzoic acid | 2,4-diOH | 2 | |
| 3,4-dihydroxybenzoic acid | 3,4-diOH | 2 | |
| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | 4 | [1] |
| 3-methoxybenzoic acid | 3-OCH3 | 2 | |
| 4-methoxybenzoic acid | 4-OCH3 | 2 | |
| 3,4-dimethoxybenzoic acid | 3,4-diOCH3 | 2 |
Data sourced from a study on positional isomerism effects of benzoic acid derivatives against E. coli ATCC 700728.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Various Benzoic Acid Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | >500 | [2] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | >500 | [2] |
| 4-(4-((4-chlorophenyl)sulfonyl)phenyl)-2-(3-methyl-1-oxobutan-2-yl)oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | [2] |
| 4-(4-((4-chlorophenyl)sulfonyl)phenyl)-2-(3-methyl-1-oxobutan-2-yl)oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 125 | [2] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | pMIC = 1.82 µM/ml | |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml |
Note: pMIC is the negative logarithm of the molar MIC. A higher pMIC value indicates greater potency.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of benzoic acid derivatives and their antimicrobial activity is a key area of investigation. Several trends have been observed:
-
Influence of Substituents: Attaching hydroxyl or methoxyl groups to the benzoic acid ring can weaken the antibacterial effect against E. coli, with the exception of a hydroxyl group at the ortho position (2-hydroxybenzoic acid), which showed strong activity.[1]
-
Lipophilicity: Quantitative Structure-Activity Relationship (QSAR) studies have shown that inhibitory activity often increases with greater hydrophobicity and aromaticity.[3]
-
Functional Groups: Schiff bases derived from benzoic acids have generally been found to be more potent antimicrobial agents than their ester counterparts.[4][5] For instance, certain Schiff bases of p-amino benzoic acid (PABA) showed promising activity, with electron-withdrawing groups like bromo enhancing the effect.
-
Synergistic Effects: The antimicrobial activity of benzoic acid derivatives can be significantly enhanced when combined with other compounds. For example, β-resorcylic acid (an isomer of dihydroxybenzoic acid) in combination with capric acid showed a potent synergistic effect against Staphylococcus aureus and MRSA, leading to a complete reduction of bacteria within minutes.[6]
Experimental Protocols
The determination of MIC is a fundamental experiment in assessing antimicrobial properties. The broth microdilution method is a standardized and widely used protocol.
Broth Microdilution Method for MIC Determination
This method is performed according to the guidelines of the Clinical Laboratory Standards Institute (CLSI).[1][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Bacterial colonies from an overnight culture plate are suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the microplate wells.
-
Preparation of Test Compounds: The substituted benzoic acid derivatives are dissolved in a suitable solvent (like DMSO) and then serially diluted in the growth medium to create a range of concentrations.
-
Microplate Assay: The assay is performed in a 96-well microtiter plate. Each well receives a volume of the bacterial inoculum and a volume of the diluted test compound.
-
Controls: Positive controls (wells with bacteria and medium but no test compound) and negative controls (wells with medium only) are included on each plate.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.
Visualizing Workflows and Mechanisms
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Benzoic Acid
The antimicrobial action of benzoic acid is strongly dependent on pH.[7] The undissociated, more lipophilic form of the acid predominates at low pH and can easily diffuse across the bacterial cell membrane.
Caption: Proposed antimicrobial mechanism of benzoic acid.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-4,5-dimethoxybenzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Bromo-4,5-dimethoxybenzoic acid, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling halogenated organic compounds such as this compound, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, based on general principles for halogenated organic acids and information from safety data sheets for structurally similar chemicals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be fully aware of the potential hazards associated with this compound and to implement the necessary safety precautions. As a halogenated organic compound, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat, apron, or coveralls to prevent skin contact.[2]
Waste Characterization and Segregation
Proper segregation of chemical waste is the foundation of a safe and compliant disposal program. This compound is classified as a halogenated organic waste .[3][4] It is imperative to keep this waste stream separate from all other types of waste, including non-halogenated organic waste, aqueous waste, and solid waste.[1][3][5][6][7] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3][5]
| Waste Category | Description | Disposal Container |
| Halogenated Organic Waste | Includes this compound and solutions containing it. Also includes other organic compounds containing bromine, chlorine, fluorine, or iodine.[3][4] | Clearly labeled, leak-proof, and chemically compatible container (e.g., HDPE or glass).[5] Label must read "Halogenated Organic Waste".[5][6] |
| Non-Halogenated Organic Waste | Organic compounds that do not contain halogens.[4] | Separate, clearly labeled container for "Non-Halogenated Organic Waste".[6] |
| Aqueous Waste | Acidic and basic solutions without heavy metals or halogenated organics.[4] | Labeled container for "Aqueous Waste". Do not mix acids and bases.[4] |
| Solid Waste | Contaminated materials such as gloves, paper towels, and weighing paper. | Labeled as "Halogenated Hazardous Waste".[5] |
Step-by-Step Disposal Protocol
1. Waste Collection:
- Collect all waste containing this compound, including residues and solutions, in a dedicated, chemically compatible container.[5] Suitable containers are often made of high-density polyethylene (HDPE) or glass.[5]
- Ensure the container is in good condition and has a secure, tightly sealing lid.[6]
2. Labeling:
- Immediately label the waste container with "Halogenated Organic Waste" and list all chemical constituents, including their approximate concentrations.[5][6][7] Full chemical names must be used; abbreviations or formulas are not acceptable.[6]
- The label should also include the date when the first waste was added.[1]
3. Storage:
- Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][3]
- The storage area should be cool and dry, and the container should be placed in secondary containment to prevent spills.[3]
4. Spill Management:
- In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[2][5]
- For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[5]
- Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[5]
- Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
5. Final Disposal:
- Under no circumstances should this compound or its solutions be disposed of down the drain.[5]
- The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5] These facilities are equipped to handle the acidic gases, such as hydrogen bromide, that are produced during combustion.[5]
- Contact your institution's EHS office or a certified hazardous waste management provider to arrange for the pickup and disposal of the waste container.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-Bromo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-4,5-dimethoxybenzoic acid (CAS No. 20731-48-0). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its hazardous properties. It is confirmed to cause skin irritation and serious eye irritation[1]. Safety data sheets for closely related brominated benzoic acid derivatives consistently indicate hazards of skin, eye, and potential respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and solid particulates causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat and a chemical-resistant apron | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to minimize risk during the handling of this compound.
-
Preparation and Engineering Controls :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep the work area clean and free of clutter to prevent accidental spills.
-
-
Handling the Chemical :
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Use appropriate, clean, and dry utensils (e.g., spatulas, weighing paper).
-
Keep the container tightly closed when not in use.
-
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3].
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[2].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.
-
Do not mix with non-halogenated waste streams.
-
-
Container Management :
-
Use only approved, leak-proof, and clearly labeled containers for waste collection.
-
The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[4][5][6].
-
Contaminated labware (e.g., weighing boats, gloves) should also be disposed of as hazardous waste.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Melting Point | 220-222 °C |
| Appearance | White crystalline powder |
| Storage Class | 11 (Combustible Solids) |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
